molecular formula C8H13NO3 B146205 3-Carbethoxy-2-piperidone CAS No. 3731-16-6

3-Carbethoxy-2-piperidone

Cat. No.: B146205
CAS No.: 3731-16-6
M. Wt: 171.19 g/mol
InChI Key: DUMNOWYWTAYLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carbethoxy-2-piperidone, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >25.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38545. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Nipecotic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMNOWYWTAYLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312309
Record name 3-Carbethoxy-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669363
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3731-16-6
Record name 3-Carbethoxy-2-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3731-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Carbethoxy-2-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3731-16-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Carbethoxy-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-oxopiperidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Carbethoxy-2-piperidone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a versatile intermediate in pharmaceutical and fine chemical synthesis.

Core Chemical Properties

This compound, also known as ethyl 2-oxopiperidine-3-carboxylate, is a piperidone derivative with a carbethoxy group at the 3-position.[1] It is recognized for its role as a building block in the development of pharmaceuticals, agrochemicals, and other complex organic molecules.[2]

General and Physical Properties

The compound typically presents as a white to off-white crystalline powder.[1][3] It is soluble in organic solvents such as methanol, ethanol, and dichloromethane, but shows limited solubility in water.[1][4]

PropertyValueSource
AppearanceWhite to off-white crystalline powder[1][3]
Melting Point80-82 °C[3][4]
Boiling Point205-215 °C (at 12 Torr)[4]
326 °C (at 760 mmHg)[3]
SolubilitySoluble in Methanol[4]
>25.7 µg/mL (at pH 7.4)[5]
Density1.118 ± 0.06 g/cm³ (Predicted)[4]

Chemical Structure and Identification

The structure of this compound features a six-membered piperidine ring with a ketone at the 2-position and an ethyl ester group at the 3-position.

IdentifierValueSource
IUPAC Name ethyl 2-oxopiperidine-3-carboxylate[5][6]
CAS Number 3731-16-6[6][7]
Molecular Formula C8H13NO3[5][6]
Molecular Weight 171.19 g/mol [5][8]
SMILES CCOC(=O)C1CCCNC1=O[5][9]
InChI InChI=1S/C8H13NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h6H,2-5H2,1H3,(H,9,10)[5][6]
InChIKey DUMNOWYWTAYLJN-UHFFFAOYSA-N[5][6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR and ¹³C NMR: Data for proton and carbon nuclear magnetic resonance spectroscopy are available.[5][10]

  • Infrared (IR) Spectroscopy: IR spectra have been recorded, with techniques including Attenuated Total Reflectance (ATR) and as a mull.[5] The absorption maximum is at 270 nm.[1]

  • Mass Spectrometry: Mass spectral data, including electron ionization, is available for this compound.[6]

Experimental Protocols

Synthesis of this compound

A common and classical method for the synthesis of ethyl 2-oxo-3-piperidinecarboxylate involves the hydrogenation and cyclization of diethyl 2-cyanoethylmalonate.[11]

General Procedure: [12][13]

  • Reaction Setup: In a 2 L stainless steel autoclave, add 241 kg of diethyl 2-cyanoethylmalonate, 1200 kg of isopropanol, and 28 kg of Raney Cobalt (Raney Co) catalyst.[12][13]

  • Hydrogenation: Purge the autoclave with hydrogen to replace the air, then adjust the hydrogen pressure to 25 kg/cm ².[12][13] Initiate stirring and gradually heat the mixture to 70°C using a steam jacket.[12][13]

  • Reaction Control: Introduce oxygen to initiate an exothermic reaction. Use cooling water to maintain the reaction temperature between 90-100°C.[12][13] Adjust the hydrogen inlet to keep the system pressure at 35-40 kg/cm ².[12][13]

  • Reaction Completion: Continue the hydrogen supply for 4.5 hours, then stop the supply and maintain the reaction at 100°C and 35 kg/cm ² for an additional hour.[12][13] Afterwards, cool the reaction mixture.[12][13]

  • Isolation: Once cooled to 44°C, release the residual hydrogen pressure and transfer the contents to a filter under a nitrogen atmosphere to recover the Raney Co catalyst.[12]

  • Crystallization and Purification: Add 660 kg of petroleum ether to the filtrate and stir for 30 minutes.[12][13] Cool the mixture slowly with intermittent stirring to facilitate crystallization and prevent product agglomeration.[12][13]

  • Final Product: Collect the resulting white solid product by centrifugation and dry it. This process can yield a product with a purity of 99.6% as determined by HPLC, with a hydrogenation reaction yield of 96.4%.[12][13]

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of this compound from Diethyl malonate and Acrylonitrile, which first form Diethyl 2-cyanoethylmalonate.

Synthesis_of_3_Carbethoxy_2_piperidone cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A Diethyl malonate C Diethyl 2-cyanoethylmalonate A->C + Acrylonitrile (Base Catalyst) B Acrylonitrile D This compound C->D Hydrogenation & Cyclization (Raney Co, H₂, Isopropanol)

Caption: Synthesis of this compound.

Safety Information

This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment should be used when handling this compound.

Applications in Research and Development

This compound is a valuable intermediate in various fields:

  • Pharmaceutical Development: It serves as a key building block in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[2]

  • Organic Synthesis: Chemists utilize this compound to create complex organic molecules and explore new reaction pathways.[2]

  • Agrochemical Chemistry: It is used in the development of herbicides and fungicides.[2]

References

An In-depth Technical Guide to Ethyl 2-Oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-oxopiperidine-3-carboxylate, a versatile heterocyclic compound. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant role as a key intermediate in the synthesis of biologically active molecules.

Chemical and Physical Properties

Ethyl 2-oxopiperidine-3-carboxylate, also known by its common name 3-Carbethoxy-2-piperidone, is a cyclic β-amino acid ester. Its chemical structure and properties make it a valuable building block in organic synthesis, particularly in the field of medicinal chemistry.[1] The IUPAC name for this compound is ethyl 2-oxopiperidine-3-carboxylate.[2][3]

Table 1: Physicochemical Properties of Ethyl 2-Oxopiperidine-3-carboxylate

PropertyValueSource(s)
IUPAC Name ethyl 2-oxopiperidine-3-carboxylate[2]
Synonyms This compound, 3-Ethoxycarbonyl-2-piperidone, Ethyl 2-piperidone-3-carboxylate[2]
CAS Number 3731-16-6[2]
Molecular Formula C₈H₁₃NO₃[2]
Molecular Weight 171.19 g/mol
Appearance White to off-white crystalline powder[4]
Melting Point 80-82 °C[4]
Boiling Point 326 °C at 760 mmHg[4]
Density 1.118 g/cm³[4]
Solubility Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[5]
InChI Key DUMNOWYWTAYLJN-UHFFFAOYSA-N[2][3]
SMILES CCOC(=O)C1CCCNC1=O[2][3]

Synthesis of Ethyl 2-Oxopiperidine-3-carboxylate

A common and effective method for the synthesis of ethyl 2-oxopiperidine-3-carboxylate involves a two-step process starting from diethyl malonate and acrylonitrile.

Step 1: Synthesis of Diethyl 2-cyanoethylmalonate

  • In a suitable reaction vessel, uniformly mix diethyl malonate with an alkaline catalyst (0.3-3% by weight of diethyl malonate), such as sodium ethoxide.

  • At a controlled temperature of 10-50 °C, slowly add acrylonitrile dropwise to the mixture.

  • Allow the reaction to proceed to completion to yield diethyl 2-cyanoethylmalonate.

Step 2: Hydrogenation and Cyclization to Ethyl 2-oxopiperidine-3-carboxylate

  • In a high-pressure reactor, combine the diethyl 2-cyanoethylmalonate obtained in Step 1 with an organic solvent, such as isopropanol, and a Raney cobalt or Raney nickel catalyst.

  • Pressurize the reactor with hydrogen gas to 25-40 kg/cm ².

  • Heat the reaction mixture to a temperature of 75-130 °C.

  • Maintain the reaction under these conditions until the hydrogenation and subsequent cyclization are complete.

  • After cooling and depressurizing the reactor, the crude product is purified by recrystallization to afford ethyl 2-oxopiperidine-3-carboxylate as a white solid.

Role in Drug Discovery and Development

While ethyl 2-oxopiperidine-3-carboxylate itself has not been reported to possess significant direct biological activity, it serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its piperidone core is a common scaffold in many pharmaceutical compounds.

The reactivity of the ester and the lactam functionalities, along with the potential for stereoselective modifications, makes ethyl 2-oxopiperidine-3-carboxylate a versatile starting material in medicinal chemistry.

G A Ethyl 2-Oxopiperidine-3-carboxylate B Modification at C3 (e.g., Alkylation, Arylation) A->B C Modification at N1 (e.g., Alkylation, Acylation) A->C D Ring Opening of Lactam A->D E Derivatives with Analgesic Activity B->E F Precursors for C5aR Antagonists B->F C->F G Novel Heterocyclic Scaffolds D->G

Caption: Logical relationship of ethyl 2-oxopiperidine-3-carboxylate as a versatile intermediate.

The complement component 5a receptor (C5aR) is a G protein-coupled receptor involved in inflammatory responses, making it an attractive target for the development of anti-inflammatory drugs. Piperidine-containing compounds have been investigated as C5aR antagonists. While the direct use of ethyl 2-oxopiperidine-3-carboxylate is not explicitly detailed in the provided search results, a closely related piperidine derivative is mentioned as an intermediate in the synthesis of C5aR antagonists. The following workflow illustrates a plausible synthetic route where ethyl 2-oxopiperidine-3-carboxylate could be a key starting material for such a precursor.

G cluster_0 Synthesis of C5aR Antagonist Precursor A Ethyl 2-Oxopiperidine-3-carboxylate B N-Protection (e.g., Boc anhydride) A->B C Reduction of Lactam Carbonyl (e.g., with a reducing agent) B->C D Introduction of Aryl Group at C2 C->D E Amide Coupling at C3 D->E F C5aR Antagonist Precursor E->F

Caption: Experimental workflow for the synthesis of a C5aR antagonist precursor.

Conclusion

Ethyl 2-oxopiperidine-3-carboxylate is a chemical compound with significant value in synthetic and medicinal chemistry. While it does not exhibit prominent biological activity on its own, its utility as a versatile intermediate for the construction of more complex, biologically active molecules is well-established. The synthetic accessibility and the reactivity of its functional groups ensure its continued importance in the discovery and development of new therapeutic agents. Researchers and drug development professionals can leverage the chemical properties of this compound to design and synthesize novel molecular entities with desired pharmacological profiles.

References

An In-depth Technical Guide to 3-Carbethoxy-2-piperidone (CAS: 3731-16-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Carbethoxy-2-piperidone, a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, synthesis, and reactivity, with a focus on its role as a precursor in the development of therapeutic agents.

Chemical and Physical Properties

This compound, also known as ethyl 2-oxopiperidine-3-carboxylate, is a white to off-white crystalline solid.[1] It is characterized by a piperidone ring functionalized with a carbethoxy group at the 3-position. This substitution pattern imparts significant reactivity, making it a valuable intermediate for the synthesis of more complex molecules.[1] The compound is soluble in organic solvents like methanol, ethanol, and dichloromethane, but shows limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 3731-16-6[1]
Molecular Formula C₈H₁₃NO₃[1]
Molecular Weight 171.19 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 80-82 °C[2]
Boiling Point 205-215 °C (at 12 Torr)[2]
Density (Predicted) 1.118 ± 0.06 g/cm³[2]
Solubility Soluble in Methanol[2]

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Technique Data Reference(s)
¹H NMR Spectrum availableChemicalBook
¹³C NMR Spectrum availablePubChem
Mass Spectrometry (MS) Spectrum availableNIST WebBook
Infrared (IR) Spectroscopy Spectrum availableNIST WebBook

Synthesis and Reactivity

Synthesis of this compound

A well-established and scalable synthesis of this compound involves the hydrogenation and cyclization of diethyl 2-cyanoethylmalonate. This procedure is notable for its high yield and purity.

Experimental Protocol: Synthesis of Ethyl 2-Oxo-3-piperidinecarboxylate

  • Materials: Diethyl 2-cyanoethylmalonate, Isopropanol, Raney Cobalt (Raney Co) catalyst, Hydrogen gas, Petroleum ether.

  • Procedure:

    • To a 2 L stainless steel autoclave, add 241 kg of diethyl 2-cyanoethylmalonate, 1200 kg of isopropanol, and 28 kg of Raney Co catalyst.

    • Replace the air in the autoclave with hydrogen and adjust the pressure to 25 kg/cm ².

    • Initiate stirring and slowly raise the temperature to 70 °C using a jacketed steam system.

    • Introduce oxygen to initiate the reaction exotherm, controlling the temperature with cooling water.

    • Maintain the reaction temperature between 90-100 °C and the hydrogen pressure at 35-40 kg/cm ² for 4.5 hours.

    • Stop the hydrogen supply and continue the reaction at 100 °C and 35 kg/cm ² for an additional hour.

    • Cool the reaction mixture to 44 °C, release the residual hydrogen pressure, and transfer the contents to a filter under a nitrogen atmosphere.

    • Recover the Raney Co catalyst by filtration.

    • The filtrate is then subjected to crystallization from petroleum ether to yield the final product.

  • Yield: This process results in a 96.4% yield of white solid product with a purity of 99.6% as determined by HPLC.

Reactivity and Use in Synthesis

The presence of both a lactam and a β-keto ester moiety makes this compound a versatile synthon. It can undergo a variety of chemical transformations, including nucleophilic substitutions, cyclizations, and alkylations.[1]

Experimental Protocol: N-Acylation of this compound

This protocol demonstrates the utility of this compound in the synthesis of more complex heterocyclic systems, which can serve as scaffolds for drug discovery.

  • Materials: this compound (11), n-Butyllithium (n-BuLi) in hexane, Tetrahydrofuran (THF), Indole acid chloride (12).

  • Procedure:

    • To a solution of this compound (11) in THF at -78 °C, add a 2.4 M solution of n-butyllithium in hexane.

    • Allow the resulting solution to warm to 0 °C for 10 minutes and then re-cool to -78 °C.

    • Add the indole acid chloride (12) to the reaction mixture.

    • The reaction joins the two fragments to give the corresponding N-acylated imide (13).

  • Yield: This reaction proceeds with a 45% yield.

G This compound This compound n-BuLi_THF n-BuLi, THF, -78°C to 0°C This compound->n-BuLi_THF Indole_acid_chloride Indole_acid_chloride Indole_acid_chloride->n-BuLi_THF N-acylated_imide N-Acylated Imide Product n-BuLi_THF->N-acylated_imide N-Acylation

N-Acylation of this compound.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs. Its structural framework is also relevant to the development of antiviral agents.

Role as a Precursor to Analgesics and Anti-inflammatory Agents

The piperidine ring is a core component of many potent analgesics. While specific protocols starting from this compound are proprietary, its structural motifs are found in precursors to synthetic opioids. Furthermore, derivatives of 2-piperidone have been investigated for their anti-inflammatory properties, showing inhibition of pro-inflammatory cytokines.

Relevance to Antiviral Drug Development: Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and for dysregulating the host's innate immune response.[3] PLpro achieves this, in part, by removing ubiquitin and ISG15 (Interferon-Stimulated Gene 15) modifications from host proteins, thereby dampening antiviral signaling pathways.[4]

The compound GRL-0617 is a known non-covalent inhibitor of SARS-CoV-2 PLpro.[3] It has been shown that strategic modifications to the GRL-0617 scaffold, including the incorporation of piperidine carboxamides, can significantly enhance inhibitory activity. This highlights the potential of this compound as a starting material or structural template for the design of novel PLpro inhibitors.

The mechanism of PLpro inhibition involves blocking the deubiquitinating and deISGylating activity of the enzyme. This restores the host's innate immune signaling, which is crucial for combating the viral infection.

G cluster_virus SARS-CoV-2 cluster_host Host Cell PLpro PLpro Ub_Host_Protein Ubiquitinated/ ISGylated Protein PLpro->Ub_Host_Protein Deubiquitination/ DeISGylation Antiviral_Signaling Antiviral Signaling PLpro->Antiviral_Signaling Inhibits Host_Protein Host Protein Host_Protein->Ub_Host_Protein Ubiquitination/ ISGylation Ub_ISG15 Ubiquitin / ISG15 Ub_ISG15->Ub_Host_Protein Ub_Host_Protein->Host_Protein Ub_Host_Protein->Antiviral_Signaling Activates Innate_Immunity Innate Immune Response Antiviral_Signaling->Innate_Immunity Leads to GRL-0617_analogue Piperidine-based Inhibitor (e.g., GRL-0617 analogue) GRL-0617_analogue->PLpro Inhibits

Mechanism of SARS-CoV-2 PLpro Inhibition.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information for this compound

Hazard Statement Description Reference(s)
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

This technical guide serves as a foundational resource for understanding the properties, synthesis, and applications of this compound. Its versatility as a chemical intermediate underscores its importance in the ongoing development of novel therapeutics.

References

A Technical Guide to Ethyl 2-Oxopiperidine-3-Carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-oxopiperidine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its piperidine framework serves as a versatile scaffold for the development of complex molecular architectures, positioning it as a crucial intermediate in the synthesis of various pharmaceutical agents. This document provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, and its role in the drug development pipeline.

Core Chemical and Physical Properties

Ethyl 2-oxopiperidine-3-carboxylate is a white to off-white crystalline powder.[1] Its fundamental properties are summarized below, providing a quantitative baseline for experimental design and application.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃[1][2][3][4]
Molecular Weight 171.19 g/mol [1][2][3][4]
CAS Number 3731-16-6[1][3]
Melting Point 80-82 °C[1]
Boiling Point 326 °C at 760 mmHg[1]
Density 1.118 g/cm³[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in common organic solvents like ethanol and ether; insoluble in water.[2]
SMILES CCOC(=O)C1CCCNC1=O[1][3][4]
InChI Key DUMNOWYWTAYLJN-UHFFFAOYSA-N[1][3][4]

Synthesis Protocol: A Detailed Experimental Workflow

The preparation of ethyl 2-oxopiperidine-3-carboxylate can be achieved through a robust two-step synthetic route starting from diethyl malonate and acrylonitrile.[5] This method, a variation of the classical synthesis reported by N.F. Albertsm, is noted for its efficiency.[5]

Logical Workflow for Synthesis

The overall synthetic strategy involves a Michael addition followed by a reductive cyclization.

Synthesis_Workflow A Diethyl Malonate + Acrylonitrile B Step 1: Michael Addition (Base Catalyst, 10-50 °C) A->B Reactants C Intermediate: 2-Cyanoethyl Diethyl Malonate B->C Yields D Step 2: Reductive Cyclization (Raney Cobalt, H₂, 75-130 °C) C->D Input E Final Product: Ethyl 2-Oxopiperidine-3-carboxylate D->E Yields

Caption: A two-step workflow for the synthesis of ethyl 2-oxopiperidine-3-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Cyanoethyl Diethyl Malonate

  • Reactant Preparation: In a suitable reaction vessel, uniformly mix diethyl malonate with an alkaline catalyst (e.g., sodium tert-butoxide or potassium tert-butoxide). The catalyst loading should be between 0.3-3% of the weight of the diethyl malonate.[5]

  • Reaction: Maintain the temperature of the mixture between 10-50 °C (optimally 30-35 °C).[5]

  • Addition of Acrylonitrile: Add acrylonitrile dropwise to the mixture. The weight ratio of acrylonitrile to diethyl malonate should be approximately 1:7.5 to 1:8.5.[5]

  • Isolation: Upon reaction completion, the intermediate, 2-cyanoethyl diethyl malonate, is obtained.[5]

Step 2: Synthesis of Ethyl 2-Oxopiperidine-3-carboxylate via Reductive Cyclization

  • Catalyst and Solvent: In a high-pressure reactor, charge the 2-cyanoethyl diethyl malonate intermediate, an organic solvent (e.g., isopropanol), and a Raney cobalt catalyst.[5] The weight ratio of the solvent to the intermediate should be between 1:1 and 10:1, and the catalyst should be 10-15% of the intermediate's weight.[5]

  • Hydrogenation: Purge the reactor with hydrogen gas and pressurize it to 25-40 kg/cm ².[5]

  • Reaction Conditions: Begin stirring and heat the mixture to 75-130 °C to initiate the hydrogenation and cyclization reaction.[5]

  • Purification: After the reaction is complete, the final product is isolated and purified by recrystallization to yield ethyl 2-oxopiperidine-3-carboxylate.[5]

Role in Drug Development and Medicinal Chemistry

Ethyl 2-oxopiperidine-3-carboxylate is not typically an active pharmaceutical ingredient (API) itself but serves as a critical building block. The piperidine ring is a privileged scaffold found in numerous pharmaceuticals.[6] The reactivity of this intermediate allows for its incorporation into more complex molecules with diverse biological activities.

Its applications as a synthetic intermediate are widespread, contributing to the development of:

  • Analgesics and Anti-inflammatory Drugs [7]

  • Psychoactive Agents [7]

  • Neuroscience Research Tools [7]

  • Melatonin Analogues [5]

Conceptual Pathway in Drug Discovery

The following diagram illustrates the central role of ethyl 2-oxopiperidine-3-carboxylate as a bridge between simple starting materials and high-value, biologically active compounds.

Drug_Development_Pathway cluster_start Starting Materials cluster_end Therapeutic Candidates A Diethyl Malonate C Ethyl 2-Oxopiperidine- 3-carboxylate (Key Intermediate) A->C Synthesis B Acrylonitrile B->C Synthesis D Analgesics C->D Derivatization E Psychoactive Agents C->E Derivatization F Other CNS-Active Compounds C->F Derivatization

Caption: Role as a key intermediate in the synthesis of diverse therapeutic agents.

This strategic position makes ethyl 2-oxopiperidine-3-carboxylate a compound of high value for contract research organizations (CROs), pharmaceutical companies, and academic labs engaged in the discovery of new chemical entities. Its stable, crystalline nature and well-defined synthetic routes further enhance its utility in scalable medicinal chemistry campaigns.

References

A Technical Guide to the Synthesis of 3-Carbethoxy-2-piperidone from Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 3-Carbethoxy-2-piperidone, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the Michael addition of diethyl malonate to acrylonitrile to yield the intermediate, diethyl 2-(2-cyanoethyl)malonate. This intermediate subsequently undergoes a reductive cyclization to afford the target piperidone derivative. This guide presents detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and further development by professionals in the field.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Step 1: Michael Addition - Formation of diethyl 2-(2-cyanoethyl)malonate.

  • Step 2: Reductive Cyclization - Conversion of the intermediate to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis, compiled from various sources to provide a comparative overview.

Table 1: Quantitative Data for the Synthesis of Diethyl 2-(2-cyanoethyl)malonate (Step 1)

ParameterValue (L-Proline Catalyst)Value (Base Catalyst)
Reactants
Diethyl Malonate0.1 mol1.0 equivalent
Acrylonitrile0.12 mol1.1-1.2 equivalents
Catalyst
L-Proline0.04 mol-
Alkali Catalyst (e.g., NaOC(CH₃)₃)-0.3-3% by weight of diethyl malonate[1]
Solvent PyridineIsopropanol or other organic solvent[1]
Reaction Conditions
Temperature35 °C10-50 °C (preferably 30-35 °C)[1]
Reaction Time48 hours[2]Not specified, typically monitored for completion
Yield 74.1%[2]Not specified for this step alone

Table 2: Quantitative Data for the Synthesis of this compound (Step 2)

ParameterValue
Reactant
Diethyl 2-(2-cyanoethyl)malonate1.0 equivalent
Catalyst
Raney Cobalt or Raney Nickel0.1-0.15 : 1 (weight ratio to reactant)[1]
Solvent Isopropanol or other suitable organic solvent[1]
Reaction Conditions
Hydrogen Pressure25-40 kg/cm ² (approx. 355-570 psi)[1]
Temperature75-130 °C (preferably 75-105 °C)[1]
Overall Yield (Steps 1 & 2) >77%[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis.

Protocol 1: Synthesis of Diethyl 2-(2-cyanoethyl)malonate (Michael Addition)

This protocol is based on a base-catalyzed Michael addition.

Materials:

  • Diethyl malonate

  • Acrylonitrile

  • Anhydrous isopropanol

  • Alkali catalyst (e.g., Sodium tert-butoxide, NaOC(CH₃)₃)

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add diethyl malonate and the alkali catalyst (0.3-3% by weight of the diethyl malonate).[1]

  • Begin stirring the mixture.

  • Slowly add acrylonitrile dropwise to the mixture while maintaining the reaction temperature between 30-35 °C.[1] Use a water bath for cooling as the reaction may be exothermic.

  • After the addition is complete, continue stirring the reaction mixture until completion, which can be monitored by techniques such as TLC or GC.

  • Upon completion, the reaction mixture containing diethyl 2-(2-cyanoethyl)malonate is typically used directly in the next step without extensive purification.

Protocol 2: Synthesis of this compound (Reductive Cyclization)

This protocol describes the catalytic hydrogenation and subsequent cyclization of the intermediate.

Materials:

  • Crude diethyl 2-(2-cyanoethyl)malonate from Protocol 1

  • Anhydrous isopropanol

  • Raney Nickel (or Raney Cobalt) catalyst slurry

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave rated for hydrogenation, charge the crude diethyl 2-(2-cyanoethyl)malonate and anhydrous isopropanol. The weight ratio of the solvent to the reactant should be between 1:1 and 10:1.[1]

  • Carefully add the Raney Nickel catalyst. The weight ratio of the catalyst to the diethyl 2-(2-cyanoethyl)malonate should be between 0.1:1 and 0.15:1.[1] Caution: Raney Nickel is pyrophoric and must be handled with care, typically as a slurry under an inert solvent.

  • Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 25-40 kg/cm ².[1]

  • Begin stirring and heat the reaction mixture to 75-105 °C.[1]

  • Maintain the temperature and pressure, monitoring hydrogen uptake until it ceases, indicating the reaction is complete.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen gas.

  • Carefully filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet with solvent to prevent ignition.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent to yield the final product.[1]

Process Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships between the key stages of the process.

G Synthesis Workflow for this compound cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization start Diethyl Malonate + Acrylonitrile react Base-Catalyzed Reaction start->react Mixing intermediate Diethyl 2-(2-cyanoethyl)malonate react->intermediate Formation hydrogenation Catalytic Hydrogenation (Raney Ni, H2, Heat, Pressure) intermediate->hydrogenation Transfer workup Catalyst Filtration & Solvent Removal hydrogenation->workup Reaction Complete purification Recrystallization workup->purification Crude Product end_product This compound purification->end_product Purified Product

Caption: Synthesis Workflow for this compound.

G Logical Progression of Synthesis A Starting Materials (Diethyl Malonate, Acrylonitrile) B Key Transformation 1: Michael Addition (C-C Bond Formation) A->B C Intermediate Product (Diethyl 2-(2-cyanoethyl)malonate) B->C D Key Transformation 2: Reductive Cyclization (Nitrile Reduction & Lactamization) C->D F Purification (Recrystallization) D->F E Final Product (this compound) F->E

References

An In-Depth Technical Guide to the Physical Properties of 3-Carbethoxy-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 3-Carbethoxy-2-piperidone (CAS: 3731-16-6), with a specific focus on its melting point and solubility.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and structured data for laboratory use.

Core Physical Properties

This compound, also known as ethyl 2-oxopiperidine-3-carboxylate, is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol .[1][3][5] Understanding its physical characteristics is fundamental for its application in research and development.

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueUnitSource
Melting Point 80 - 82°C[2][6]
Boiling Point 205 - 215 (at 12 Torr)°C[2][6]
Water Solubility >25.7 (at pH 7.4)µg/mL[5]
Log10 Water Solubility -0.65 (Calculated)mol/L[1]
Solubility in Methanol Soluble-[2][6]
Molecular Formula C8H13NO3-[1][3][5]
Molecular Weight 171.19 g/mol [1][5]

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of a compound like this compound are crucial for accurate and reproducible results.

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[7] Impurities tend to lower and broaden the melting range.[7]

Protocol: Capillary Method using a Melting Point Apparatus

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.[7]

    • Take a capillary tube (sealed at one end) and press the open end into the powdered sample.[8][9]

    • Tap the sealed end of the tube gently on a hard surface to pack the sample down into the bottom. The packed sample should be 1-2 mm high.[8][9]

  • Apparatus Setup:

    • Place the prepared capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar).

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.[10]

  • Measurement:

    • Turn on the apparatus and set an initial rapid heating rate to quickly determine an approximate melting temperature.

    • Allow the apparatus to cool. For the accurate measurement, begin heating again at a slow rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.[7]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[10]

    • Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).[10]

    • The recorded range is the melting point of the sample. For high accuracy, repeat the measurement with a fresh sample in a new capillary tube.[8]

Solubility testing provides valuable information about the polarity and potential functional groups within a molecule.[11] A systematic approach is used to classify a compound's solubility in various solvents.

Protocol: Qualitative Solubility Testing

  • General Procedure:

    • In a small test tube, place approximately 25 mg of this compound.

    • Add 0.75 mL of the chosen solvent in small portions (e.g., three 0.25 mL portions).[11]

    • After each addition, shake the test tube vigorously for 60 seconds to facilitate dissolution.[11][12]

    • Observe the mixture. If the solid dissolves completely, the compound is classified as "soluble." If it remains undissolved, it is "insoluble."[12]

  • Solvent Sequence and Interpretation:

    • Water: Begin by testing solubility in water. If the compound is water-soluble, its polarity is significant, suggesting the presence of polar functional groups.[11] The pH of the aqueous solution can then be tested with litmus paper to identify acidic or basic properties.[13][14]

    • 5% NaOH Solution: If the compound is insoluble in water, test its solubility in a 5% aqueous sodium hydroxide solution. Solubility in this basic solution strongly indicates the presence of an acidic functional group.[11][14]

    • 5% HCl Solution: For compounds insoluble in water and 5% NaOH, test with a 5% aqueous hydrochloric acid solution. Solubility in this acidic solution is a strong indicator of a basic functional group, such as an amine.[11][13]

    • Organic Solvents: Test solubility in organic solvents like methanol, ethanol, or diethyl ether to further classify the compound based on the "like dissolves like" principle.[12] For instance, this compound is known to be soluble in methanol.[2][6]

Visualized Experimental Workflow

The logical flow of the experimental protocols for determining the physical properties of this compound is illustrated in the diagram below.

G Workflow for Physical Property Determination cluster_mp Melting Point Determination cluster_sol Solubility Determination MP_Start Start: Obtain Sample MP_Prep Prepare Sample (Dry & Powder) MP_Start->MP_Prep MP_Load Load Capillary Tube (1-2 mm height) MP_Prep->MP_Load MP_Apparatus Place in Melting Point Apparatus MP_Load->MP_Apparatus MP_Heat_Fast Rapid Heating (Approximate MP) MP_Apparatus->MP_Heat_Fast MP_Heat_Slow Slow Heating (1-2°C / min) MP_Heat_Fast->MP_Heat_Slow MP_Record Record T_start & T_end MP_Heat_Slow->MP_Record MP_Result Result: Melting Point Range MP_Record->MP_Result SOL_Start Start: Obtain Sample SOL_Weigh Weigh Sample (~25 mg) SOL_Start->SOL_Weigh SOL_Water Test: Water SOL_Weigh->SOL_Water SOL_Add_Solvent Add Solvent (0.75 mL) & Shake SOL_Observe Observe & Classify (Soluble / Insoluble) SOL_Add_Solvent->SOL_Observe SOL_Result Result: Solubility Profile SOL_Observe->SOL_Result SOL_Water->SOL_Add_Solvent Soluble SOL_NaOH Test: 5% NaOH SOL_Water->SOL_NaOH Insoluble SOL_NaOH->SOL_Add_Solvent Soluble SOL_HCl Test: 5% HCl SOL_NaOH->SOL_HCl Insoluble SOL_HCl->SOL_Add_Solvent Soluble SOL_Organic Test: Organic Solvents (e.g., Methanol) SOL_HCl->SOL_Organic Insoluble SOL_Organic->SOL_Add_Solvent Start This compound Start->MP_Start Start->SOL_Start

Caption: Experimental workflows for melting point and solubility determination.

References

An In-depth Technical Guide to the Safety and Handling of 3-Carbethoxy-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3-Carbethoxy-2-piperidone (CAS No. 3731-16-6). The information is compiled from safety data sheets and chemical databases to ensure laboratory personnel can work safely with this compound.

Chemical Identification and Physical Properties

This compound, also known as Ethyl 2-oxo-3-piperidinecarboxylate, is a heterocyclic organic compound.[1][2][3] Its physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 3731-16-6[1][2][4]
Molecular Formula C₈H₁₃NO₃[1][5][6]
Molecular Weight 171.19 g/mol [1][5][6]
Appearance White to almost white powder or crystal[3]
Melting Point 80-82 °C[3][4][7]
Boiling Point 205-215 °C at 12 Torr[3]
Storage Temperature Room Temperature; Sealed in dry conditions[3][5]
Solubility Soluble in Methanol[3]

Hazard Identification and GHS Classification

This compound is classified as an irritant.[1] The GHS classification, based on notifications to the ECHA C&L Inventory, identifies it as causing skin, eye, and respiratory irritation.[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source: European Chemicals Agency (ECHA)[1]

Signal Word: Warning[1]

Hazard Pictogram:

  • alt text

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[1]

Handling and Storage

Proper handling and storage are crucial to minimize risk.

3.1 Safe Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][8][9]

  • Wash hands and any exposed skin thoroughly after handling.[10]

  • Avoid contact with skin and eyes.[8][9][10]

  • Use only outdoors or in a well-ventilated area.[11]

  • Wear appropriate personal protective equipment (PPE).[8][10][11]

  • Do not eat, drink, or smoke when using this product.[8][10]

  • Ensure eyewash stations and safety showers are close to the workstation location.[10]

3.2 Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10][11]

  • Store sealed in a dry environment at room temperature.[3][5]

  • Keep away from open flames, hot surfaces, and sources of ignition.[10][11]

  • Incompatible materials include strong oxidizing agents and strong bases.[10]

Emergency Procedures and First Aid

The following protocols should be followed in the event of an exposure or accident.

Exposure RouteProtocol
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[8][10] Remove contact lenses, if present and easy to do, and continue rinsing.[8][10] If eye irritation persists, get medical advice/attention.[10]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[8][10] If skin irritation occurs, get medical advice/attention.[10]
Inhalation Remove person to fresh air and keep comfortable for breathing.[8][10][11] If not breathing, give artificial respiration.[8][10] Get medical attention.[8][10]
Ingestion Clean mouth with water and get medical attention.[8][10] Call a POISON CENTER or doctor/physician if you feel unwell.[10] Do NOT induce vomiting.[9]
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[8][10]

  • Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][10]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[8][9][10]

  • Ensure adequate ventilation and remove all sources of ignition.[9][10]

  • Evacuate personnel from the danger area.[12]

  • Wear appropriate PPE , including gloves, safety goggles, and protective clothing.[9]

  • Contain the spill. For solid material, sweep up and shovel into suitable containers for disposal.[13] For liquids, use an inert absorbent material (e.g., sand, silica gel, vermiculite).[9][10]

  • Collect material and place it in a suitable, closed container for disposal.[9][10]

  • Clean the affected area thoroughly.

  • Prevent entry into waterways , sewers, basements, or confined areas.[9]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to protect laboratory personnel.

5.1 Engineering Controls:

  • Work in a fume hood or ensure adequate ventilation, especially in confined areas.[8][10][12]

  • Facilities must be equipped with an eyewash station and a safety shower.[9][10]

5.2 Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9][10]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9][10]
Respiratory Protection No protective equipment is needed under normal use conditions with adequate ventilation.[8][10] For large-scale use or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[8]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice.[8][10] Wash hands before breaks and immediately after handling the product.[8]

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key safety workflows and decision-making processes for handling this compound.

G First-Aid Response for this compound Exposure cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_medical Follow-Up start Exposure Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest wash_skin Wash with soap and water. Remove contaminated clothing. skin->wash_skin rinse_eye Rinse with water for 15+ minutes. Remove contact lenses if possible. eye->rinse_eye fresh_air Move to fresh air. Provide artificial respiration if needed. inhale->fresh_air rinse_mouth Rinse mouth with water. DO NOT induce vomiting. ingest->rinse_mouth medical Seek Immediate Medical Attention wash_skin->medical if irritation persists rinse_eye->medical fresh_air->medical rinse_mouth->medical

Caption: Decision tree for first-aid response to exposure.

G Accidental Spill Response Workflow spill Spill Detected assess Assess Situation (Size, Location, Hazard) spill->assess don_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->don_ppe Minor Spill (Manageable by lab personnel) evacuate 1. Evacuate & Secure Area 2. Notify EHS/Safety Officer assess->evacuate Major Spill (Requires expert assistance) ventilate 2. Ensure Area is Ventilated Remove Ignition Sources don_ppe->ventilate contain 3. Contain Spill (Use inert absorbent material) ventilate->contain collect 4. Collect Material (Use non-sparking tools) contain->collect dispose 5. Place in Sealed Container for Waste Disposal collect->dispose clean 6. Clean & Decontaminate Area dispose->clean report Report Incident clean->report evacuate->report

References

An In-depth Technical Guide to the Core Reactions of 3-Carbethoxy-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbethoxy-2-piperidone, also known as ethyl 2-oxopiperidine-3-carboxylate, is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis and medicinal chemistry. Its unique structural features, including a lactam ring and a β-keto ester moiety, provide multiple reactive sites for a variety of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals such as analgesics and anti-inflammatory drugs, as well as complex natural products like quinolizidine alkaloids. This technical guide provides a comprehensive overview of the core reactions involving this compound, including its synthesis, hydrolysis, alkylation, reduction, and decarboxylation, complete with detailed experimental protocols and quantitative data.

Core Reactions and Methodologies

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Dieckmann-type condensation followed by reductive cyclization of diethyl 2-(2-cyanoethyl)malonate.

Experimental Protocol: Synthesis from Diethyl 2-(2-cyanoethyl)malonate [1]

A mixture of diethyl malonate and an alkali catalyst is prepared. Acrylonitrile is then added dropwise at a controlled temperature of 30-35 °C to yield diethyl 2-cyanoethylmalonate. This intermediate is then subjected to hydrogenation and cyclization. 241 kg of diethyl 2-cyanoethylmalonate, 1200 kg of isopropanol, and 28 kg of Raney Cobalt catalyst are charged into a 2 L stainless steel high-pressure autoclave. The air in the autoclave is replaced with hydrogen, and the pressure is adjusted to 25 kg/cm ². The mixture is stirred, and the temperature is slowly raised to above 70 °C using jacket steam, at which point an exothermic reaction is initiated by oxygen absorption. The reaction temperature is maintained between 90-100 °C, and the hydrogen pressure is kept at 35-40 kg/cm ² for 4.5 hours. After hydrogen absorption ceases, the reaction is continued for another hour. The reaction mixture is then cooled to 40 °C, and the Raney Co catalyst is recovered by filtration. The filtrate is transferred to a distillation kettle, and the isopropanol is removed by evaporation. Petroleum ether and ethanol (1:1 mixture, 1000 mL) are added for recrystallization. The crude product is filtered and dried under vacuum at 60 °C to yield the final product.

ParameterValue
Yield of Diethyl 2-cyanoethylmalonate 82.2% (based on acrylonitrile)
Yield of this compound 95.9%
Overall Yield >77%
Purity (HPLC) 99.6%

Reaction Workflow: Synthesis of this compound

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization Diethyl Malonate Diethyl Malonate Reaction Mixture1 Diethyl Malonate->Reaction Mixture1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Mixture1 Alkali Catalyst Alkali Catalyst Alkali Catalyst->Reaction Mixture1 Diethyl 2-(2-cyanoethyl)malonate Diethyl 2-(2-cyanoethyl)malonate Reaction Mixture2 Diethyl 2-(2-cyanoethyl)malonate->Reaction Mixture2 Reaction Mixture1->Diethyl 2-(2-cyanoethyl)malonate 30-35 °C Isopropanol Isopropanol Isopropanol->Reaction Mixture2 Raney Co Raney Co Raney Co->Reaction Mixture2 H2 H2 H2->Reaction Mixture2 This compound This compound Reaction Mixture2->this compound 90-100 °C, 35-40 kg/cm²

Caption: Synthesis of this compound.

Hydrolysis of the Ester Group

The carbethoxy group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, 2-oxopiperidine-3-carboxylic acid, under basic or acidic conditions. This carboxylic acid is a key intermediate for further modifications, such as decarboxylation or coupling reactions.

Experimental Protocol: Basic Hydrolysis

To a solution of this compound in a suitable solvent such as ethanol or methanol, an aqueous solution of a base like sodium hydroxide or potassium hydroxide is added. The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete hydrolysis. After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration, washed with cold water, and dried.

ReagentsConditionsProduct
This compound, NaOH(aq)Ethanol, Reflux2-Oxopiperidine-3-carboxylic acid
Alkylation Reactions

This compound offers two primary sites for alkylation: the carbon atom at the 3-position (C-alkylation) and the nitrogen atom of the lactam (N-alkylation).

The active methylene proton at the C-3 position can be abstracted by a strong base to form an enolate, which can then be alkylated with an alkyl halide.

Experimental Protocol: C-Alkylation with an Alkyl Halide [2]

To a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for a period to ensure complete enolate formation. Subsequently, an alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

BaseAlkylating AgentSolventTemperatureProduct
n-BuLi2-iodoethyl benzyl etherTHF-78 °C to refluxEthyl 3-(2-(benzyloxy)ethyl)-2-oxopiperidine-3-carboxylate

The nitrogen atom of the lactam can be alkylated under basic conditions.

Experimental Protocol: N-Alkylation with Methyl Iodide

To a solution of this compound in a polar aprotic solvent like dimethylformamide (DMF), a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added. The mixture is stirred for a short period to form the corresponding anion. An alkylating agent, for instance, methyl iodide, is then added, and the reaction is stirred at room temperature or slightly elevated temperature until the starting material is consumed. The reaction is worked up by pouring it into water and extracting with an appropriate organic solvent. The organic extracts are then washed, dried, and concentrated to give the N-alkylated product.

BaseAlkylating AgentSolventProduct
NaHMethyl IodideDMFEthyl 1-methyl-2-oxopiperidine-3-carboxylate[3]

Logical Flow: Alkylation Pathways

G cluster_c_alkylation C-Alkylation cluster_n_alkylation N-Alkylation This compound This compound Enolate Intermediate This compound->Enolate Intermediate N-Anion Intermediate This compound->N-Anion Intermediate Strong Base (LDA/n-BuLi) Strong Base (LDA/n-BuLi) Strong Base (LDA/n-BuLi)->Enolate Intermediate Alkyl Halide (R-X) Alkyl Halide (R-X) 3-Alkyl-3-carbethoxy-2-piperidone 3-Alkyl-3-carbethoxy-2-piperidone Alkyl Halide (R-X)->3-Alkyl-3-carbethoxy-2-piperidone Enolate Intermediate->3-Alkyl-3-carbethoxy-2-piperidone Base (NaH/K2CO3) Base (NaH/K2CO3) Base (NaH/K2CO3)->N-Anion Intermediate Alkyl Halide (R'-X) Alkyl Halide (R'-X) 1-Alkyl-3-carbethoxy-2-piperidone 1-Alkyl-3-carbethoxy-2-piperidone Alkyl Halide (R'-X)->1-Alkyl-3-carbethoxy-2-piperidone N-Anion Intermediate->1-Alkyl-3-carbethoxy-2-piperidone

Caption: C- and N-Alkylation of this compound.

Reduction Reactions

The ester and lactam carbonyl groups in this compound can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH4). The extent of reduction can be controlled by the reaction conditions.

Experimental Protocol: Reduction with LiAlH4 [4][5]

A solution of this compound in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in the same solvent, typically at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature or refluxed to drive the reaction to completion. Careful quenching of the excess LiAlH4 is performed by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to yield the reduced product. Depending on the stoichiometry of LiAlH4 and reaction conditions, the ester can be reduced to a primary alcohol, and the lactam can be reduced to an amine.

Reducing AgentSolventProduct(s)
LiAlH4THF3-(Hydroxymethyl)piperidin-2-ol and/or Piperidine-3-ylmethanol
Decarboxylation

Following hydrolysis of the ester to the carboxylic acid, the resulting β-keto acid, 2-oxopiperidine-3-carboxylic acid, can undergo decarboxylation upon heating to yield 2-piperidone.

Experimental Protocol: Decarboxylation of 2-Oxopiperidine-3-carboxylic Acid [6][7]

2-Oxopiperidine-3-carboxylic acid is heated, either neat or in a high-boiling solvent such as toluene or xylene. The temperature is raised to a point where the evolution of carbon dioxide is observed. The reaction is continued until the gas evolution ceases. The resulting 2-piperidone can be purified by distillation or recrystallization. In some cases, a catalyst such as a mild acid or base can be used to facilitate the decarboxylation at a lower temperature. For example, heating with potassium carbonate in toluene has been used for the decarboxylation of similar 2-pyridone-3-carboxylic acids.[8]

Starting MaterialConditionsProduct
2-Oxopiperidine-3-carboxylic acidHeat (neat or in high-boiling solvent)2-Piperidone

Application in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various alkaloids.

Synthesis of Quinolizidine Alkaloids

The piperidine ring of this compound serves as a foundational scaffold for the construction of the quinolizidine ring system found in numerous alkaloids.[9][10][11][12] The synthesis typically involves initial modification of the this compound, such as alkylation or condensation reactions, followed by a series of cyclization and functional group transformations to build the second ring of the quinolizidine skeleton.

Workflow: General Synthetic Strategy towards Quinolizidine Alkaloids

G This compound This compound Functionalization Functionalization (e.g., Alkylation, Condensation) This compound->Functionalization Key Intermediate Key Intermediate Functionalization->Key Intermediate Cyclization Cyclization Key Intermediate->Cyclization Quinolizidine Scaffold Quinolizidine Scaffold Cyclization->Quinolizidine Scaffold Further Modifications Further Modifications Quinolizidine Scaffold->Further Modifications Quinolizidine Alkaloids Quinolizidine Alkaloids Further Modifications->Quinolizidine Alkaloids

Caption: Synthetic pathway to Quinolizidine Alkaloids.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. The key reactions detailed in this guide—synthesis, hydrolysis, alkylation, reduction, and decarboxylation—provide a powerful toolkit for organic and medicinal chemists. A thorough understanding of these transformations and their experimental conditions is essential for the successful design and execution of synthetic routes to a diverse array of complex and biologically significant molecules. The provided protocols and data serve as a practical resource for researchers engaged in the development of novel therapeutics and the exploration of new frontiers in chemical synthesis.

References

Methodological & Application

Application Notes and Protocols: 3-Carbethoxy-2-piperidone in Pharmaceutical and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbethoxy-2-piperidone, also known as ethyl 2-oxopiperidine-3-carboxylate, is a versatile heterocyclic building block of significant interest in pharmaceutical and medicinal chemistry.[1] Its unique structural features, combining a lactam ring with a β-keto ester functionality, make it a reactive and adaptable scaffold for the synthesis of a wide range of biologically active molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on its role as a key intermediate in the synthesis of analgesics and anti-inflammatory agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 3731-16-6[2][3][4]
Molecular Formula C₈H₁₃NO₃[4]
Molecular Weight 171.19 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 80-82 °C[3][5]
Boiling Point 205-215 °C (at 12 Torr)[3]
Solubility Soluble in Methanol[3]
IUPAC Name ethyl 2-oxopiperidine-3-carboxylate[4]

Synthesis of this compound

A common and scalable synthesis of this compound involves the reductive cyclization of diethyl 2-(2-cyanoethyl)malonate.

Experimental Protocol: Synthesis from Diethyl 2-(2-cyanoethyl)malonate

Materials:

  • Diethyl 2-(2-cyanoethyl)malonate

  • Isopropanol

  • Raney Cobalt (Raney Co) catalyst

  • Hydrogen gas

  • Petroleum ether

  • Stainless steel autoclave

  • Filtration apparatus

  • Distillation and crystallization vessel

Procedure:

  • Charge a 2 L stainless steel autoclave with 241 kg of diethyl 2-(2-cyanoethyl)malonate, 1200 kg of isopropanol, and 28 kg of Raney Co catalyst.

  • Replace the air in the autoclave with hydrogen gas and adjust the pressure to 25 kg/cm ².

  • Initiate stirring and slowly raise the temperature to 70 °C.

  • Introduce a small amount of oxygen to initiate the exothermic reaction, then use cooling to maintain the reaction temperature between 90-100 °C.

  • Maintain the hydrogen pressure at 35-40 kg/cm ² for 4.5 hours.

  • Stop the hydrogen supply and continue the reaction for an additional hour at 100 °C and 35 kg/cm ².

  • Cool the reaction mixture to 44 °C and release the residual hydrogen pressure.

  • Filter the mixture to recover the Raney Co catalyst.

  • Transfer the filtrate to a distillation vessel and remove the isopropanol by distillation.

  • Add 660 kg of petroleum ether to the residue with stirring to induce crystallization.

  • Cool the mixture slowly with intermittent stirring to facilitate the formation of a filterable solid.

  • Isolate the product by centrifugation and dry to yield a white solid.

Quantitative Data:

ParameterValueReference
Purity (by HPLC) 99.6%
Hydrogenation Reaction Yield 96.4%
Total Two-Step Yield 79.2%

Key Reactions and Applications in Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of various substituted piperidines, a privileged scaffold in many clinically approved drugs. The ester and lactam functionalities provide handles for a variety of chemical transformations.

N-Alkylation

The nitrogen atom of the piperidone ring can be readily alkylated to introduce diverse substituents, which is a key step in modulating the pharmacological activity of the resulting compounds.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in an anhydrous solvent, add a suitable base (1.5-2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Yields for N-alkylation reactions on piperidine scaffolds can vary widely depending on the substrates and reaction conditions, but are often reported in the range of 70-95%.

Reduction of the Lactam Carbonyl

Reduction of the C2-carbonyl group can lead to the corresponding 3-carbethoxy-piperidine, a versatile intermediate for further functionalization.

Materials:

  • This compound

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran complex (BH₃·THF))

  • Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in an anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the reducing agent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Dry the combined organic extracts and concentrate to yield the crude product, which can be purified by chromatography or distillation.

Quantitative Data:

Lactam reductions are typically high-yielding, often exceeding 80-90% with appropriate reagents and conditions.

Hydrolysis and Decarboxylation

The ester group at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to yield 2-piperidone. This sequence allows for the synthesis of piperidines with substitution solely on the nitrogen atom.

Materials:

  • This compound

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH)

  • Solvent (e.g., water, ethanol)

Procedure (Hydrolysis):

  • Dissolve this compound in a suitable solvent.

  • Add an aqueous solution of acid or base.

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Cool the reaction and neutralize to the isoelectric point of the amino acid to precipitate the product, or extract with an appropriate solvent after acidification/basification.

Procedure (Decarboxylation):

  • The crude carboxylic acid from the hydrolysis step can be heated in a high-boiling solvent or neat to effect decarboxylation.

  • The progress of the reaction can be monitored by the evolution of CO₂.

  • The resulting 2-piperidone can be purified by distillation or crystallization.

Quantitative Data:

Hydrolysis and decarboxylation reactions are generally efficient, with yields often in the range of 80-95%.

Application in the Synthesis of Potent Analgesics

The piperidine scaffold is a core component of numerous potent opioid analgesics, such as fentanyl and its analogs. While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, its structural motifs are highly relevant to the synthesis of such compounds. For instance, the synthesis of potent analgesics often involves the elaboration of a 4-substituted piperidine core, which can be conceptually derived from precursors like this compound through a series of synthetic transformations.

Example: Carfentanil Synthesis (Conceptual Pathway from a Piperidone Core)

The synthesis of the ultra-potent opioid agonist, carfentanil, starts from a piperidone derivative.[6][7][8][9] This highlights the importance of piperidone scaffolds in the development of powerful analgesics.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_evaluation Evaluation N-substituted-4-piperidone N-substituted-4-piperidone Ugi_Reaction Ugi 4-Component Reaction N-substituted-4-piperidone->Ugi_Reaction Aniline Aniline Aniline->Ugi_Reaction Propionic_acid Propionic_acid Propionic_acid->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Carfentanil_Analog Carfentanil Analog (Amide) Ugi_Reaction->Carfentanil_Analog Forms core structure Receptor_Binding Receptor Binding Assays (μ-opioid receptor) Carfentanil_Analog->Receptor_Binding Analgesia_Assays Analgesia Assays (e.g., tail-flick test) Carfentanil_Analog->Analgesia_Assays

Signaling Pathways of Target Receptors

Derivatives of this compound can be designed to interact with various biological targets, including G-protein coupled receptors (GPCRs) like opioid and dopamine receptors.

Opioid Receptor Signaling Pathway

Opioid analgesics exert their effects primarily through the μ-opioid receptor (MOR), a Gi/o-coupled GPCR.

G cluster_cytosol Cytosol Opioid_Agonist Opioid Agonist (e.g., Morphine, Fentanyl) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_protein Gi/o Protein (α, β, γ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel GIRK K⁺ Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Dopamine Receptor Signaling Pathway

Dopamine receptors are also GPCRs and are critical targets for drugs treating neurological and psychiatric disorders. They are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.

G cluster_cytosol Cytosol Dopamine Dopamine D1R D1-like Receptor (Gs-coupled) Dopamine->D1R Binds to D2R D2-like Receptor (Gi-coupled) Dopamine->D2R Binds to AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets PP1 Protein Phosphatase 1 (PP1) DARPP32->PP1 Inhibits PP1->Cellular_Response Dephosphorylates Targets

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of complex piperidine-containing molecules. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the discovery and development of new therapeutic agents, particularly in the areas of analgesia and anti-inflammatory research. The ability to readily modify the core structure allows for fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Carbethoxy-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fused heterocyclic compounds, specifically tetrahydropyrido[2,3-d]pyrimidines, utilizing 3-carbethoxy-2-piperidone as a key starting material. The resulting scaffolds are of significant interest in drug discovery, particularly for the development of kinase inhibitors and other therapeutic agents.

Introduction

This compound, also known as ethyl 2-oxopiperidine-3-carboxylate, is a versatile cyclic β-keto ester that serves as a valuable building block in organic synthesis. Its inherent reactivity allows for the construction of complex heterocyclic systems. Fused pyrimidine ring systems are prevalent in numerous biologically active compounds, including approved drugs. The tetrahydropyrido[2,3-d]pyrimidine core, in particular, is a recognized scaffold in the development of inhibitors for various protein kinases, such as VCP/p97, which are implicated in cancer and other diseases.[1] This document outlines a representative synthetic route from this compound to a 2-amino-4-hydroxytetrahydropyrido[2,3-d]pyrimidine, a key intermediate for further functionalization.

Key Applications in Drug Discovery

The tetrahydropyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry. Its applications include:

  • Kinase Inhibitors: Derivatives of this scaffold have shown potent inhibitory activity against various kinases, which are crucial targets in oncology.[1]

  • Antiviral Agents: The structural similarity of the pyrimidine core to nucleobases makes it a candidate for the development of antiviral drugs.

  • Anti-inflammatory Agents: Certain fused pyrimidine derivatives have demonstrated anti-inflammatory properties.

  • Central Nervous System (CNS) Agents: The piperidine moiety can impart favorable properties for CNS-acting drugs.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a 2-amino-4-hydroxytetrahydropyrido[2,3-d]pyrimidine derivative from this compound.

Protocol 1: Synthesis of 2-Amino-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

This synthesis is a one-pot cyclocondensation reaction between this compound and guanidine hydrochloride.

Materials:

  • This compound (Ethyl 2-oxopiperidine-3-carboxylate)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous ethanol (100 mL).

  • Base Preparation: To the ethanol, carefully add sodium metal in small portions to generate a fresh solution of sodium ethoxide. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

  • Addition of Reagents: To the sodium ethoxide solution, add this compound (1 equivalent) and guanidine hydrochloride (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Neutralization and Precipitation: Carefully neutralize the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 7. This will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-amino-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine.

ParameterValue
Starting Material This compound
Reagent Guanidine Hydrochloride
Product 2-Amino-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
Typical Yield 75-85%
Appearance White to off-white solid
Melting Point >300 °C

Visualizations

The following diagrams illustrate the synthetic workflow and a potential signaling pathway where the synthesized compounds could be active.

Synthesis_Workflow start Start: this compound & Guanidine HCl reaction Cyclocondensation (NaOEt, Ethanol, Reflux) start->reaction workup Work-up (Neutralization with HCl) reaction->workup isolation Isolation (Filtration) workup->isolation purification Purification (Washing) isolation->purification product Product: 2-Amino-4-hydroxy-5,6,7,8- tetrahydropyrido[2,3-d]pyrimidine purification->product

Caption: Synthetic workflow for the preparation of a tetrahydropyrido[2,3-d]pyrimidine.

Signaling_Pathway cluster_cell Cell Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->mTOR

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: Dieckmann Condensation of Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Dieckmann condensation, a powerful intramolecular cyclization reaction, applied to the synthesis of piperidone derivatives. Piperidones are key heterocyclic scaffolds found in a wide array of pharmaceuticals and natural products, making their efficient synthesis a critical aspect of drug discovery and development.

Introduction to the Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is facilitated by a base to form a β-keto ester.[1] This reaction is particularly effective for the formation of stable 5- and 6-membered rings.[1] In the context of piperidone synthesis, a suitably substituted amino diester undergoes cyclization to yield a piperidone core functionalized with a β-keto ester, which can be further modified. The general mechanism involves the deprotonation of an α-carbon to one ester group, followed by an intramolecular nucleophilic attack on the other ester carbonyl. Subsequent elimination of an alkoxide group yields the cyclic β-keto ester.[1]

Applications in Medicinal Chemistry

Piperidine derivatives are integral components in numerous classes of pharmaceuticals.[2] The piperidone core, accessible through the Dieckmann condensation, is a versatile intermediate for the synthesis of a variety of biologically active molecules. For instance, derivatives of 4-oxopiperidine-3-carboxylic acid have been investigated for their potential as T-type calcium channel blockers, which are targets for neuropathic pain. Additionally, other piperidine derivatives have shown promise as antifungal agents that target ergosterol biosynthesis. The ability to introduce diverse substituents onto the piperidone ring allows for the generation of large compound libraries for screening and lead optimization in drug discovery programs.

Experimental Protocols

This section provides detailed protocols for the synthesis of two common N-substituted piperidone derivatives via the Dieckmann condensation.

Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

This protocol is adapted from a patented synthetic method and is a key intermediate for various pharmaceutical compounds.

Reaction Scheme:

[Image of the reaction scheme for the synthesis of methyl 1-benzyl-4-oxopiperidine-3-carboxylate]

Caption: Piperidone Synthesis and Drug Discovery Workflow.

References

Application of 3-Carbethoxy-2-piperidone in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Carbethoxy-2-piperidone, a versatile heterocyclic building block, holds significant potential in the synthesis of novel agrochemicals. Its unique structural features, including a lactam ring and an ester group, provide multiple reaction sites for derivatization, leading to a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the creation of new fungicides, a critical class of agrochemicals for ensuring global food security. The focus will be on the synthesis of piperidine carboxamide fungicides, which are known to act as succinate dehydrogenase inhibitors (SDHIs).

Fungicidal Piperidine Carboxamides: Synthesis and Mode of Action

Piperidine carboxamides represent a promising class of fungicides. Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain in fungi.[1] This disruption of cellular respiration ultimately leads to fungal cell death. The synthesis of these potent agrochemicals can be efficiently achieved using this compound as a starting material.

A general synthetic route involves the hydrolysis of the carbethoxy group of this compound to yield piperidine-3-carboxylic acid. This intermediate is then coupled with a desired aniline derivative to form the final N-aryl piperidine-3-carboxamide. The selection of the aniline component is crucial for tuning the fungicidal activity and spectrum of the final product.

Quantitative Data Summary

The following table summarizes the in vitro fungicidal activity of representative piperidine-containing thiosemicarbazide derivatives against various plant pathogenic fungi. This data highlights the potential of the piperidone scaffold in developing potent fungicides.

Compound IDTarget FungiEC50 (μg/mL)Reference CompoundEC50 (μg/mL)
3b Pythium aphanidermatum1.6Azoxystrobin16.9
Fluopicolide1.0
Rhizoctonia solani9.6--
Valsa mali2.3--
Gaeu-mannomyces graminis9.3--

Table 1: In vitro fungicidal activity of a piperidine-containing thiosemicarbazide derivative (Compound 3b). Data sourced from[2][3].

Experimental Protocols

This section provides a detailed, two-step experimental protocol for the synthesis of a model N-aryl piperidine-3-carboxamide fungicide from this compound.

Step 1: Synthesis of Piperidine-3-carboxylic acid from this compound (Hydrolysis)

Materials:

  • This compound

  • Hydrochloric acid (HCl), 6M

  • Sodium hydroxide (NaOH), 1M

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 58.4 mmol) and 100 mL of 6M hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture to pH 7 by the slow addition of 1M sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield piperidine-3-carboxylic acid as a solid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of N-(4-chlorophenyl)piperidine-3-carboxamide (Amide Coupling)

Materials:

  • Piperidine-3-carboxylic acid (from Step 1)

  • 4-Chloroaniline

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add piperidine-3-carboxylic acid (5.0 g, 38.7 mmol), 4-chloroaniline (5.4 g, 42.6 mmol), and 100 mL of anhydrous dimethylformamide.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add HATU (16.2 g, 42.6 mmol) and DIPEA (13.5 mL, 77.4 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(4-chlorophenyl)piperidine-3-carboxamide.

Visualizations

The following diagrams illustrate the synthetic workflow and the mode of action of the synthesized fungicide.

Synthesis_Workflow start This compound reagent1 HCl (aq), Reflux start->reagent1 intermediate Piperidine-3-carboxylic acid reagent2 4-Chloroaniline, HATU, DIPEA, DMF intermediate->reagent2 reagent1->intermediate product N-(4-chlorophenyl)piperidine-3-carboxamide (Fungicide) reagent2->product

Caption: Synthetic workflow for the preparation of a piperidine carboxamide fungicide.

Mode_of_Action fungicide Piperidine Carboxamide Fungicide sdh Succinate Dehydrogenase (SDH) (Complex II) fungicide->sdh Inhibition etc Mitochondrial Electron Transport Chain sdh->etc Part of atp ATP Production (Cellular Energy) etc->atp fungal_death Fungal Cell Death atp->fungal_death Depletion leads to

Caption: Mode of action of piperidine carboxamide fungicides.

References

Application Notes and Protocols for the Reduction of 3-Carbethoxy-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the reduction of 3-Carbethoxy-2-piperidone to 3-(hydroxymethyl)piperidine using lithium aluminum hydride (LiAlH₄). This transformation is a valuable synthetic step in the preparation of various piperidine-based compounds with potential applications in pharmaceutical and medicinal chemistry. The protocol outlines the necessary reagents, reaction conditions, work-up procedure, and purification methods. Additionally, a summary of quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is a cyclic β-amino ester that contains both a lactam (cyclic amide) and an ester functional group. The reduction of this molecule to the corresponding amino alcohol, 3-(hydroxymethyl)piperidine, requires a potent reducing agent capable of reducing both carbonyl functionalities. Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic reducing agent widely used in organic synthesis for the reduction of a variety of functional groups, including esters and amides.[1][2][3] This protocol details the use of LiAlH₄ for the efficient conversion of this compound to 3-(hydroxymethyl)piperidine, a key intermediate for the synthesis of more complex molecules.

Reaction Scheme

The overall reaction involves the reduction of both the ester and the lactam moieties of this compound. The ester is reduced to a primary alcohol, and the lactam is reduced to a cyclic secondary amine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the reduction of this compound.

ParameterValueNotes
Reactants
This compound1.0 eqStarting material
Lithium Aluminum Hydride (LiAlH₄)2.5 - 3.0 eqA significant excess is required to ensure complete reduction of both the ester and lactam functionalities.
Solvent
Anhydrous Tetrahydrofuran (THF)~20 mL per gram of substrateSolvent must be strictly anhydrous to prevent violent reaction with LiAlH₄.[2]
Reaction Conditions
Temperature0 °C to refluxThe reaction is typically started at a low temperature and then brought to reflux to ensure completion.
Reaction Time12 - 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
AtmosphereInert (Nitrogen or Argon)LiAlH₄ is highly reactive with atmospheric moisture.[1]
Work-up (Fieser Method) [4]For 'x' g of LiAlH₄ used:
Waterx mLAdded dropwise at 0 °C.
15% Aqueous NaOHx mLAdded dropwise at 0 °C.
Water3x mLAdded dropwise at 0 °C.
Purification
MethodVacuum Distillation or Column ChromatographyTo isolate the pure 3-(hydroxymethyl)piperidine.
Expected YieldModerate to GoodYields can vary depending on the scale and specific conditions.

Experimental Protocol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

1. Reaction Setup: a. All glassware must be thoroughly dried in an oven and allowed to cool under a stream of inert gas (nitrogen or argon). b. To a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel, add lithium aluminum hydride (2.5-3.0 equivalents) under a positive pressure of inert gas. c. Add anhydrous THF to the flask via a cannula or syringe to create a suspension of LiAlH₄.

2. Reaction: a. Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask. b. Transfer the solution of the substrate to the dropping funnel. c. Cool the LiAlH₄ suspension to 0 °C using an ice bath. d. Add the solution of this compound dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.[1] e. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. f. Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.

3. Work-up (Fieser Method): [4] a. Cool the reaction mixture to 0 °C in an ice bath. b. Caution: The following steps are highly exothermic and will produce hydrogen gas. Ensure adequate ventilation and perform behind a safety shield. c. Slowly and carefully add water (1 mL for every 1 g of LiAlH₄ used) dropwise to the stirred reaction mixture. d. Subsequently, add 15% aqueous NaOH solution (1 mL for every 1 g of LiAlH₄ used) dropwise. e. Finally, add water (3 mL for every 1 g of LiAlH₄ used) dropwise. f. Remove the ice bath and stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

4. Isolation and Purification: a. Filter the granular precipitate through a pad of Celite® or filter paper and wash the filter cake thoroughly with THF or diethyl ether. b. Combine the filtrate and the washings. c. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. d. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-(hydroxymethyl)piperidine. e. Purify the crude product by vacuum distillation or column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol/ammonia) to afford the pure product.

5. Characterization: The identity and purity of the final product, 3-(hydroxymethyl)piperidine, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the reduction of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Anhydrous Reagents (THF, this compound) setup_apparatus Set up Dry Glassware under Inert Atmosphere add_lah Suspend LiAlH4 in Anhydrous THF setup_apparatus->add_lah cool_reaction Cool to 0 °C add_lah->cool_reaction add_substrate Add Substrate Solution Dropwise cool_reaction->add_substrate reflux Reflux for 12-24h add_substrate->reflux cool_workup Cool to 0 °C reflux->cool_workup quench Quench with H2O and NaOH (aq) cool_workup->quench filter_salts Filter Aluminum Salts quench->filter_salts dry_filtrate Dry Organic Phase filter_salts->dry_filtrate concentrate Concentrate under Reduced Pressure dry_filtrate->concentrate purify_product Purify by Distillation or Chromatography concentrate->purify_product characterize Characterize Product (NMR, IR, MS) purify_product->characterize

References

Application Notes and Protocols for the Derivatization of 3-Carbethoxy-2-piperidone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 3-Carbethoxy-2-piperidone derivatives in drug discovery. This versatile scaffold serves as a valuable starting material for creating diverse chemical libraries for screening against various therapeutic targets.[1] The protocols outlined below detail key synthetic transformations and biological evaluation methods.

Introduction

This compound, also known as ethyl 2-oxopiperidine-3-carboxylate, is a heterocyclic compound that has garnered significant interest in medicinal chemistry.[2][3][4][5][6][7] Its bifunctional nature, possessing both a lactam and an ester group, allows for a wide range of chemical modifications at the N1 and C3 positions. The piperidone core is a common motif in many biologically active compounds, and derivatives of this scaffold have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases.[8][9]

Synthetic Strategies for Derivatization

The two primary sites for modification on the this compound scaffold are the nitrogen of the piperidone ring and the carbethoxy group at the 3-position.

N-Alkylation and N-Arylation

Modification at the N1 position is a common strategy to introduce diversity and modulate the physicochemical and pharmacological properties of the molecule.

This protocol describes the general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent.

  • Add the base (1.2-1.5 equivalents) portion-wise at room temperature. If using NaH, exercise caution as hydrogen gas is evolved.

  • Stir the mixture for 15-30 minutes to ensure the formation of the corresponding anion.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.[10]

Workflow for N-Alkylation:

N_Alkylation_Workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_base Add Base (e.g., K₂CO₃, NaH) dissolve->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide reaction Reaction (Stir at RT or heat) add_alkyl_halide->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the N-Alkylation of this compound.

Modification of the 3-Carbethoxy Group

The ester functionality at the C3 position can be readily transformed into other functional groups, such as carboxylic acids or amides, to explore different interactions with biological targets.

This protocol outlines the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • N-substituted-3-Carbethoxy-2-piperidone

  • Base (e.g., Lithium hydroxide (LiOH), Sodium hydroxide (NaOH))

  • Solvent system (e.g., Tetrahydrofuran (THF)/Methanol (MeOH)/Water mixture)

  • Acid for neutralization (e.g., 1M Hydrochloric acid (HCl))

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the N-substituted-3-Carbethoxy-2-piperidone (1.0 equivalent) in a suitable solvent mixture (e.g., THF/MeOH/H₂O).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of the base (e.g., LiOH, 1.5-3.0 equivalents).

  • Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, acidify the reaction mixture to pH ~2-3 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid derivative.

This protocol describes the conversion of the carboxylic acid derivative to an amide.

Materials:

  • N-substituted-3-carboxy-2-piperidone

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, EDC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF, Dichloromethane (DCM))

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the N-substituted-3-carboxy-2-piperidone (1.0 equivalent) in an anhydrous solvent, add the coupling agent (1.1-1.5 equivalents) and the base (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 10-20 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[11][12][13][14]

Workflow for C3-Amide Derivatization:

C3_Amide_Workflow start N-Substituted This compound hydrolysis Ester Hydrolysis (e.g., LiOH) start->hydrolysis acid 3-Carboxy Derivative hydrolysis->acid coupling Amide Coupling (Coupling agent, Amine, Base) acid->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification workup->purification product C3-Amide Derivative purification->product

Caption: General workflow for the synthesis of C3-amide derivatives.

Applications in Drug Discovery

Derivatives of this compound have shown potential in several therapeutic areas.

Oncology: c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a validated target in oncology. Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis.

Signaling Pathway:

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation & Survival PI3K->Proliferation Invasion Invasion & Metastasis PI3K->Invasion RAS->Proliferation RAS->Invasion STAT->Proliferation

Caption: Simplified c-Met signaling pathway.

A series of 3-carboxypiperidin-2-one derivatives have been synthesized and evaluated for their c-Met kinase inhibitory activity.

Compound IDModificationc-Met IC₅₀ (nM)MKN45 Cell Proliferation IC₅₀ (µM)
Compound A N-Aryl, C3-COOH8.60.57
Compound B N-Aryl, C3-CONH-Aryl151.2
Compound C N-Aryl, C3-CONH-Aryl253.4

Note: The specific structures for Compounds A, B, and C are proprietary to the original research and are represented here as examples of the scaffold's potential.

Neurodegenerative Diseases: β-Amyloid Aggregation Inhibitors

The aggregation of β-amyloid (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Inhibiting this process is a major therapeutic strategy.

Signaling Pathway:

Amyloid_Pathway APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta cleavage by beta_secretase β-secretase beta_secretase->APP gamma_secretase γ-secretase gamma_secretase->APP Oligomers Soluble Oligomers Abeta->Oligomers aggregation Fibrils Fibrils Oligomers->Fibrils Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity Plaques Amyloid Plaques Fibrils->Plaques

Caption: Simplified β-Amyloid aggregation pathway.

Novel 2-piperidone derivatives have been developed as inhibitors of Aβ aggregation and neuroinflammation.

Compound IDAβ (1-42) Aggregation Inhibition (%) at 20 µM
Compound 7q 59.11
Compound 6b Significant anti-inflammatory properties
Compound 7p Significant anti-inflammatory properties

Note: The specific structures for these compounds can be found in the cited literature.[8] Compound 7q also demonstrated neuroprotective effects by preventing neuronal cell death.[8]

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized compounds on cell viability.

Materials:

  • Cancer cell lines (e.g., MKN45, PC-3, CEM)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[9]

Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is used to screen compounds for their ability to inhibit the aggregation of Aβ peptides.

Materials:

  • Aβ (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Assay buffer (e.g., PBS)

  • Thioflavin T (ThT) solution

  • 96-well black plates with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare Aβ (1-42) monomer solution by dissolving the peptide in HFIP and then evaporating the solvent. Reconstitute in assay buffer.

  • In a 96-well plate, mix the Aβ monomer solution with various concentrations of the test compounds.

  • Incubate the plate at 37 °C with gentle agitation to induce aggregation.

  • At various time points, add ThT solution to the wells.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

  • The percentage of inhibition is calculated by comparing the fluorescence of wells with the compound to the control wells (Aβ alone).[8]

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic protocols provided herein offer a roadmap for creating diverse libraries of derivatives. The demonstrated activity of these derivatives in oncology and neurodegenerative disease models highlights the potential of this chemical space for further exploration in drug discovery. Researchers are encouraged to utilize these methods to synthesize and evaluate new compounds targeting a wide range of biological pathways.

References

3-Carbethoxy-2-piperidone in Material Science: An Overview of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Carbethoxy-2-piperidone, also known as ethyl 2-oxopiperidine-3-carboxylate, is a versatile heterocyclic compound. While extensively utilized as a key intermediate in the synthesis of pharmaceuticals, its role in material science is an emerging area of interest.[1] The molecule possesses two primary reactive sites for polymerization: the lactam ring and the carbethoxy functional group. These sites offer potential pathways for the synthesis of novel functional polymers, including polyamides and polyesters, with tailored properties. This document provides an overview of the potential applications of this compound in material science, based on its chemical structure and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 3731-16-6[1]
Molecular Formula C₈H₁₃NO₃[1]
Molecular Weight 171.19 g/mol [1]
Melting Point 80-82 °C
Boiling Point 205-215 °C at 12 Torr
Solubility Soluble in methanol

Potential Applications in Material Science

While specific studies on the polymerization of this compound are limited in publicly available literature, its chemical structure suggests its potential as a monomer for the synthesis of functional polymers. It is noted to be used in the formulation of polymers and resins, contributing to enhanced flexibility and durability.[1]

Functional Polyamides

The lactam ring in this compound can potentially undergo ring-opening polymerization to yield functionalized polyamides. The pendant carbethoxy group would be incorporated into the polymer backbone, offering sites for further modification or influencing the polymer's properties.

Hypothetical Signaling Pathway for Anionic Ring-Opening Polymerization (AROP)

AROP_pathway Monomer This compound Anion Lactam Anion Monomer->Anion Formation Propagation Propagation: Chain Growth Monomer->Propagation Initiator Strong Base (e.g., NaH) Initiator->Monomer Deprotonation Anion->Monomer Nucleophilic Attack Polymer Functionalized Polyamide Propagation->Polymer

Caption: Anionic Ring-Opening Polymerization of this compound.

Biodegradable Polymers

The ester linkage in the carbethoxy group introduces a potential site for hydrolytic degradation. Polymers derived from this compound could, therefore, exhibit biodegradable properties, making them attractive for applications in biomedical devices, drug delivery systems, and environmentally friendly plastics.

Experimental Protocols

Due to the limited specific literature on the polymerization of this compound for material science applications, detailed experimental protocols are not available. However, general procedures for the polymerization of related functionalized lactams can be adapted for exploratory studies.

General Protocol for Anionic Ring-Opening Polymerization:

  • Monomer and Solvent Preparation: Dry this compound and an appropriate solvent (e.g., toluene, THF) to remove moisture.

  • Initiation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the monomer in the dried solvent. Add a strong base as an initiator (e.g., sodium hydride, potassium tert-butoxide) at a controlled temperature.

  • Polymerization: Allow the reaction to proceed for a specified time, monitoring the viscosity of the solution.

  • Termination: Terminate the polymerization by adding a proton source (e.g., water, methanol).

  • Purification: Precipitate the polymer in a non-solvent (e.g., hexane, ether) and dry under vacuum.

Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR and ¹³C NMR for structural analysis, gel permeation chromatography (GPC) for molecular weight determination, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for thermal properties, and tensile testing for mechanical properties.

Experimental Workflow for Polymer Synthesis and Characterization

workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Prep Monomer Purification & Drying Polymerization Anionic Ring-Opening Polymerization Monomer_Prep->Polymerization Purification Polymer Precipitation & Drying Polymerization->Purification Structural Structural Analysis (NMR, FTIR) Purification->Structural Molecular_Weight Molecular Weight (GPC) Purification->Molecular_Weight Thermal Thermal Properties (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing Purification->Mechanical

Caption: General workflow for the synthesis and characterization of polymers.

Conclusion

This compound holds promise as a valuable monomer for the development of functional and potentially biodegradable polymers in material science. Its bifunctional nature allows for the synthesis of polyamides with pendant ester groups, opening avenues for materials with tunable properties. Further research is warranted to explore the polymerization behavior of this compound and to characterize the properties of the resulting materials for various applications. The lack of extensive research in this specific area presents an opportunity for novel investigations into new polymer systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Carbethoxy-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Carbethoxy-2-piperidone. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthetic route to this compound?

A1: The most widely reported and high-yielding method is the reductive cyclization of diethyl 2-(2-cyanoethyl)malonate.[1][2] This process typically involves hydrogenation using a catalyst like Raney Cobalt, which leads to the reduction of the nitrile group and subsequent intramolecular cyclization to form the piperidone ring.[1][3] Reported yields for the hydrogenation-cyclization step are as high as 96.4%.[1][3]

Q2: What are the critical parameters to control during the hydrogenation process?

A2: To ensure a high yield and purity, it is crucial to control the reaction temperature, hydrogen pressure, and stirring. The reaction is exothermic, so cooling is necessary to maintain the temperature within the optimal range of 90-100°C.[1][3] The hydrogen pressure should be stabilized between 35-40 kg/cm2 .[1][3] Efficient stirring is also essential to ensure proper mixing of the reactants, solvent, and catalyst.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Catalyst Inactivity: The Raney Cobalt catalyst may have reduced activity. Ensure it is handled and stored correctly, typically under a protective solvent and away from air.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress (e.g., by checking for the cessation of hydrogen uptake) and ensure the recommended reaction time (around 4.5-5.5 hours) is followed.[3]

  • Suboptimal Temperature or Pressure: Deviations from the optimal temperature (90-100°C) and pressure (35-40 kg/cm2 ) can negatively impact the reaction rate and selectivity.[3]

  • Impure Starting Materials: The purity of the diethyl 2-(2-cyanoethyl)malonate starting material is critical. Impurities can interfere with the catalyst or lead to side reactions.

  • Losses during Workup: Product may be lost during filtration of the catalyst or the crystallization and isolation steps. Ensure efficient transfer and washing.

Q4: I am having trouble with the crystallization of the final product. What can I do?

A4: If this compound does not crystallize easily from petroleum ether, or if it oils out, consider the following troubleshooting steps:

  • Purity: The crude product may contain impurities that inhibit crystallization. Consider an additional purification step if necessary.

  • Solvent Volume: Ensure the correct ratio of petroleum ether to the crude product is used. Too much solvent can prevent crystallization. If needed, carefully concentrate the solution.

  • Cooling Rate: Slow cooling is crucial for forming well-defined crystals. Intermittent stirring during the cooling process can help prevent agglomeration.[1][3]

  • Seeding: Introduce a small seed crystal of pure this compound to induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent's surface can create nucleation sites.

Q5: What are the expected physical and spectroscopic properties of this compound?

A5: this compound is typically a white to almost white crystalline solid.[2][4] It has a melting point of 80-82 °C.[1][2] The molecular formula is C8H13NO3, with a molecular weight of 171.19 g/mol .[5][6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive CatalystUse fresh, properly stored Raney Co catalyst. Ensure it is not exposed to air.
Hydrogen LeakCheck the autoclave and all connections for leaks to maintain the required pressure.
Insufficient TemperatureEnsure the internal reaction temperature reaches and is maintained at 90-100°C.[3]
Formation of Byproducts Over-reduction or Side ReactionsStrictly control the reaction temperature and pressure. Avoid excessively high temperatures or prolonged reaction times.
Impure Starting MaterialUse high-purity diethyl 2-(2-cyanoethyl)malonate.[2]
Product is an Oil, Not a Solid Residual Solvent (Isopropanol)Ensure complete removal of the isopropanol solvent by distillation before adding the crystallization solvent (petroleum ether).[3]
Impurities PresentIf the issue persists, consider purifying the crude oil via column chromatography before attempting crystallization again.
Difficulty Filtering Catalyst Fine Catalyst ParticlesAllow the catalyst to settle before filtration. Use a filter aid if necessary. Always conduct filtration under a nitrogen atmosphere to prevent the pyrophoric catalyst from igniting.[3]
Product Purity is Low (by HPLC) Incomplete CrystallizationOptimize the crystallization process by ensuring slow cooling and using the correct solvent volume to maximize the precipitation of the pure product.
Inefficient WashingWash the filtered crystals with a small amount of cold petroleum ether to remove soluble impurities.

Quantitative Data Summary

Table 1: Reaction Parameters for this compound Synthesis

ParameterValueReference(s)
Starting MaterialDiethyl 2-(2-cyanoethyl)malonate[1][3]
CatalystRaney Cobalt (Raney Co)[1][3]
SolventIsopropanol[1][3]
Initial Hydrogen Pressure25 kg/cm ²[1][3]
Operating Hydrogen Pressure35-40 kg/cm ²[1][3]
Operating Temperature90-100 °C[1][3]
Reaction Time~5.5 hours[1][3]
Crystallization SolventPetroleum Ether[1][3]

Table 2: Product Specifications and Yields

ParameterValueReference(s)
AppearanceWhite to Almost white powder/crystal[2][4]
Melting Point80-82 °C[1][2]
Molecular FormulaC8H13NO3[5]
Molecular Weight171.19 g/mol [5][6]
Hydrogenation Step Yield96.4%[1][3]
Overall Two-Step Yield79.2%[1][3]
Purity (by HPLC)99.6%[1][3]

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Cyclization

This protocol is adapted from established industrial procedures.[1][3]

Materials:

  • Diethyl 2-(2-cyanoethyl)malonate

  • Isopropanol

  • Raney Cobalt (Raney Co) catalyst (handle with care, pyrophoric)

  • Hydrogen gas

  • Petroleum ether

  • Nitrogen gas

Equipment:

  • High-pressure stainless steel autoclave with stirring, heating, and cooling capabilities

  • Filtration apparatus

  • Distillation apparatus

  • Crystallization vessel

Procedure:

  • Reactor Charging: In a stainless steel autoclave, charge diethyl 2-(2-cyanoethyl)malonate, isopropanol, and Raney Co catalyst. For example, a ratio of 241 kg of starting material to 1200 kg of isopropanol and 28 kg of catalyst has been reported.[1]

  • Inerting: Purge the autoclave by replacing the air with nitrogen, followed by hydrogen.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen to approximately 25 kg/cm ². Begin stirring and slowly heat the mixture to 70 °C.

  • Reaction Initiation: A small amount of oxygen may be introduced to initiate the exothermic reaction. Use the cooling system to manage the temperature increase.

  • Reaction Maintenance: Maintain the reaction temperature between 90-100 °C and the hydrogen pressure at 35-40 kg/cm ². Continue the reaction for approximately 4.5 hours, supplying hydrogen as it is consumed.

  • Completion: Stop the hydrogen supply and continue stirring at 100 °C and 35 kg/cm ² for an additional hour to ensure the reaction is complete.

  • Cooling and Depressurization: Cool the reactor to below 44 °C and carefully release the residual hydrogen pressure.

  • Catalyst Filtration: Under a nitrogen atmosphere, transfer the reaction mixture to a filter to recover the Raney Co catalyst. The catalyst can be recycled.

  • Solvent Removal: Transfer the filtrate to a distillation vessel and remove the isopropanol solvent under reduced pressure.

  • Crystallization: To the resulting crude product, add petroleum ether (e.g., 660 kg for the scale mentioned above) and stir for 30 minutes.

  • Isolation and Drying: Cool the mixture slowly, with intermittent stirring, to induce crystallization. Collect the white solid product by centrifugation or filtration. Wash the crystals with a small amount of cold petroleum ether and dry them to a constant weight.

Visualized Workflows and Logic

G cluster_0 Synthesis Workflow A Charge Reactants (Diethyl 2-(2-cyanoethyl)malonate, Isopropanol, Raney Co) B Inert & Pressurize (N2 flush, H2 at 25 kg/cm²) A->B C Heat to 70°C Initiate Reaction B->C D Reductive Cyclization (90-100°C, 35-40 kg/cm² H2) C->D E Cool & Depressurize D->E F Catalyst Filtration (Under Nitrogen) E->F G Solvent Removal (Distillation) F->G H Crystallization (Petroleum Ether) G->H I Isolate & Dry Product (this compound) H->I

Caption: Experimental workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic Start Low Yield or Incomplete Reaction Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Conditions Were T & P Correct? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use Fresh Catalyst Check_Catalyst->Sol_Catalyst No Check_Purity Is Starting Material Pure? Check_Conditions->Check_Purity Yes Sol_Conditions Verify Gauges & Calibrate Controller Check_Conditions->Sol_Conditions No Check_Workup Any Loss During Workup/Crystallization? Check_Purity->Check_Workup Yes Sol_Purity Purify Starting Material Check_Purity->Sol_Purity No Sol_Workup Optimize Filtration & Crystallization Check_Workup->Sol_Workup Yes

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Common side reactions in the synthesis of 3-Carbethoxy-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Carbethoxy-2-piperidone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound are:

  • Reductive Cyclization of Diethyl 2-(2-cyanoethyl)malonate: This is a classical and widely cited method involving the hydrogenation of the nitrile group to a primary amine, which then undergoes intramolecular cyclization to form the piperidone ring.[1]

  • Dieckmann Condensation: This intramolecular Claisen condensation of a suitable amino-diester precursor is another viable route to form the 6-membered piperidone ring.[2][3][4]

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: The common side reactions depend on the chosen synthetic route:

  • For Reductive Cyclization:

    • Incomplete Cyclization: The intermediate amino-diester may not fully cyclize, leading to impurities in the final product.

    • Over-reduction: Under harsh conditions, the ester group could potentially be reduced.

    • Polymerization: Intermolecular reactions between the intermediate amino-diester molecules can lead to the formation of oligomers or polymers, reducing the yield of the desired cyclic product.

  • For Dieckmann Condensation:

    • Intermolecular Condensation (Dimerization/Oligomerization): This is a common side reaction where two molecules of the starting diester react with each other instead of intramolecularly.[5] This is more prevalent when forming larger rings but can still occur with 6-membered rings.[2][5]

    • Hydrolysis of the Ester: If water is present in the reaction mixture, the ester groups can be hydrolyzed, especially in the presence of a strong base.

    • Amidation: The amine can potentially react with the ester group, leading to amide byproducts.

Q3: My Dieckmann condensation reaction is resulting in a low yield and a complex mixture of products. What could be the cause?

A3: Low yields and product mixtures in Dieckmann condensations are often due to competing intermolecular reactions.[5] To favor the desired intramolecular cyclization, consider the following:

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway.

  • Choice of Base and Solvent: Using a sterically hindered base (e.g., potassium tert-butoxide) in an aprotic solvent (e.g., THF, toluene) can help minimize side reactions.[5]

  • Slow Addition: Adding the substrate slowly to the base can also promote intramolecular cyclization.

Troubleshooting Guides

Guide 1: Low Yield in Reductive Cyclization of Diethyl 2-(2-cyanoethyl)malonate
Symptom Possible Cause Suggested Solution
Low yield of this compound with a significant amount of a higher molecular weight, viscous material. Intermolecular polymerization of the intermediate amino-diester.- Increase the dilution of the reaction mixture. - Optimize the reaction temperature and pressure to favor cyclization over polymerization.
Presence of a significant amount of starting material (diethyl 2-(2-cyanoethyl)malonate) in the final product. Incomplete hydrogenation of the nitrile.- Increase the reaction time or hydrogen pressure. - Ensure the catalyst (e.g., Raney Cobalt) is active and used in the correct amount.
Isolation of a linear amino-diester instead of the cyclic piperidone. Failure of the intramolecular cyclization step.- After the reduction step, consider heating the reaction mixture to promote thermal cyclization. - Ensure the reaction conditions are suitable for lactam formation.
Guide 2: Formation of Multiple Products in Dieckmann Condensation
Symptom Possible Cause Suggested Solution
GC-MS or LC-MS analysis shows multiple products with masses corresponding to dimers or trimers of the starting material. Intermolecular Claisen condensation is competing with the intramolecular Dieckmann condensation.[5]- Perform the reaction under high-dilution conditions. - Slowly add the diester substrate to the base solution.
The desired product is not the major component, and there are several other unidentified peaks. The base is reacting with the product, or other side reactions are occurring.- Use a sterically hindered, non-nucleophilic base like potassium tert-butoxide or LDA.[5] - Ensure anhydrous conditions to prevent hydrolysis. - Lower the reaction temperature.[5]
The reaction mixture becomes a thick, intractable slurry. Precipitation of the enolate product or oligomeric side products.- Use a solvent that can better solvate the intermediates and products (e.g., THF, DMF).[5] - Ensure efficient stirring throughout the reaction.

Experimental Protocols

Key Experiment: Reductive Cyclization of Diethyl 2-(2-cyanoethyl)malonate

This protocol is based on established industrial synthesis methods.

Materials:

  • Diethyl 2-(2-cyanoethyl)malonate

  • Isopropanol (solvent)

  • Raney Cobalt (catalyst)

  • Hydrogen gas

  • Petroleum ether (for crystallization)

Procedure:

  • To a stainless steel autoclave, add diethyl 2-(2-cyanoethyl)malonate, isopropanol, and Raney Cobalt catalyst.

  • Seal the autoclave and replace the air with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 25 kg/cm ².

  • Begin stirring and slowly heat the mixture to 70 °C.

  • Carefully introduce a small amount of oxygen to initiate the exothermic reaction. Use cooling to maintain the reaction temperature between 90-100 °C.

  • Maintain the hydrogen pressure at 35-40 kg/cm ² for 4.5 hours.

  • Stop the hydrogen supply and continue stirring at 100 °C and 35 kg/cm ² for an additional hour.

  • Cool the reaction mixture to 44 °C and carefully release the residual hydrogen pressure.

  • Filter the reaction mixture under a nitrogen atmosphere to recover the Raney Co catalyst.

  • Transfer the filtrate to a distillation apparatus and remove the isopropanol under reduced pressure.

  • To the resulting residue, add petroleum ether with stirring for 30 minutes to induce crystallization.

  • Cool the mixture slowly with intermittent stirring to prevent agglomeration.

  • Collect the solid product by centrifugation and dry to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_impurities Analyze crude product by GC-MS, LC-MS, or NMR start->check_impurities is_starting_material High amount of starting material? check_impurities->is_starting_material incomplete_reaction Incomplete Reaction is_starting_material->incomplete_reaction Yes is_oligomers Presence of high MW species? is_starting_material->is_oligomers No troubleshoot_incomplete Increase reaction time, temperature, or reagent stoichiometry. incomplete_reaction->troubleshoot_incomplete end Improved Yield troubleshoot_incomplete->end oligomerization Oligomerization/Polymerization is_oligomers->oligomerization Yes other_byproducts Other unidentified byproducts is_oligomers->other_byproducts No troubleshoot_oligomers Use high dilution conditions. Optimize temperature. oligomerization->troubleshoot_oligomers troubleshoot_oligomers->end troubleshoot_other Re-evaluate reaction mechanism for potential side reactions. Consider purification strategy optimization. other_byproducts->troubleshoot_other troubleshoot_other->end

Caption: A troubleshooting workflow for addressing low yields in the synthesis.

Reaction Pathways: Desired vs. Side Reactions

Reaction_Pathways start Acyclic Precursor (e.g., Amino-diester) intramolecular Intramolecular Cyclization (Desired Pathway) start->intramolecular High Dilution intermolecular Intermolecular Reaction (Side Reaction) start->intermolecular High Concentration product This compound intramolecular->product byproduct Dimers/Oligomers intermolecular->byproduct

Caption: Competing reaction pathways in the synthesis of this compound.

References

Overcoming steric hindrance in reactions with 2-piperidone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sterically hindered 2-piperidone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with sterically hindered 2-piperidone derivatives?

A1: Steric hindrance in 2-piperidone derivatives significantly impacts reactivity at three main positions: the nitrogen atom, the α-carbon, and any functional groups attached to the ring. Bulky substituents near these reactive sites can impede the approach of reagents, leading to slow reaction rates, low yields, or undesired side reactions. For instance, N-alkylation can be difficult, and enolate formation for α-functionalization may be regioselectively challenging.

Q2: How does the lactam functionality influence the reactivity of 2-piperidone derivatives compared to simpler piperidines?

A2: The amide bond within the 2-piperidone ring has a significant electronic influence. The nitrogen lone pair is delocalized into the carbonyl group, making the nitrogen less nucleophilic than the nitrogen in a piperidine. This reduced nucleophilicity can make N-alkylation more challenging. Conversely, the carbonyl group increases the acidity of the α-protons, facilitating enolate formation for α-functionalization, although steric hindrance can still be a major obstacle.

Q3: Are there any known signaling pathways where 2-piperidone derivatives are biologically active?

A3: Yes, certain 2-piperidone derivatives have been investigated as potential therapeutic agents in the context of neurodegenerative diseases like Alzheimer's disease.[1] They have been shown to inhibit β-amyloid aggregation and possess anti-inflammatory properties.[1] Some derivatives are thought to exert their effects by modulating inflammatory signaling pathways, such as the MyD88-dependent pathway, which is involved in the neuroinflammatory response mediated by microglia.[2][3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and modification of sterically hindered 2-piperidone derivatives.

Issue 1: Low Yield in N-Alkylation of Sterically Hindered 2-Piperidones

Problem: Standard N-alkylation procedures are resulting in low yields or no reaction when using a sterically hindered 2-piperidone substrate.

Possible Causes and Solutions:

  • Reduced Nucleophilicity of the Lactam Nitrogen: The nitrogen in a 2-piperidone is less nucleophilic than in a piperidine, and this effect is exacerbated by steric hindrance.

    • Solution 1: Use a Stronger Base and a More Reactive Electrophile: Employing a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF can effectively deprotonate the lactam, increasing its nucleophilicity.[5] Pairing this with a highly reactive alkylating agent, such as an alkyl iodide or triflate, can improve reaction rates.

    • Solution 2: Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to higher yields and shorter reaction times, even for sterically hindered substrates.[6]

  • Steric Hindrance Impeding Reagent Approach: Bulky groups on the 2-piperidone ring or on the alkylating agent can prevent the necessary orbital overlap for the reaction to occur.

    • Solution 3: Reductive Amination: If direct alkylation fails, a two-step reductive amination approach can be effective. This involves reacting the 2-piperidone with an aldehyde or ketone to form an enamine or iminium ion intermediate, which is then reduced. This method can be milder and more selective.

Quantitative Data for N-Alkylation of 2-Pyridones (as an analogue):

Entry2-Pyridone SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-2-pyridoneBenzyl bromidei-Pr2NEtWater251694[7]
23,5-Dichloro-2-pyridoneBenzyl bromidei-Pr2NEtWater251688[7]
35-Bromo-2-pyridonen-Propyl iodideK2CO3Water702491[7]
45-Bromo-2-pyridoneIsopropyl iodideK2CO3Water704865[7]
Issue 2: Poor Regioselectivity or Low Yield in α-Functionalization

Problem: Attempts to alkylate or otherwise functionalize the α-carbon of a sterically hindered 2-piperidone result in a mixture of products or low conversion.

Possible Causes and Solutions:

  • Formation of the Thermodynamic Enolate: In unsymmetrically substituted 2-piperidones, deprotonation can occur at two different α-carbons. Steric hindrance might favor the formation of the less substituted (kinetic) enolate, but under equilibrating conditions, the more substituted (thermodynamic) enolate may form, leading to a mixture of products.

    • Solution 1: Use a Bulky, Non-Nucleophilic Base at Low Temperature: Employing a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the rapid formation of the kinetic enolate, leading to greater regioselectivity.[8]

  • Steric Hindrance Preventing Enolate Trapping: Even if the desired enolate is formed, bulky substituents can block the approach of the electrophile.

    • Solution 2: Use Smaller, More Reactive Electrophiles: Simple and reactive electrophiles like methyl iodide are more likely to succeed where bulkier ones fail.

    • Solution 3: Flow Chemistry: Continuous flow setups can allow for rapid mixing and precise temperature control, which can favor the desired reaction pathway and improve yields in sterically challenging reactions.[9]

Quantitative Data for α-Methylation of Piperidin-2-one Derivatives:

EntrySubstrateBaseElectrophileYield (%)Diastereomeric RatioReference
11-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-ones-BuLi (2.5 eq)Methyl Iodide91>99:1[10]
2(R)-1-(2-[(tert-butyldimethylsil) oxy]-1-phenylethyl) piperidine-2-ones-BuLi (1.5 eq)Methyl Iodide901:2.5[10]
Issue 3: Failure of Amide Bond Formation with a Sterically Hindered 2-Piperidone Carboxylic Acid

Problem: Standard peptide coupling reagents (e.g., DCC, EDC, HATU) are ineffective for coupling a carboxylic acid derivative of a sterically hindered 2-piperidone with an amine.

Possible Causes and Solutions:

  • Steric Hindrance Around the Carboxylic Acid: The bulky 2-piperidone scaffold prevents the coupling reagent and the amine from accessing the carboxylic acid functionality.

    • Solution 1: Conversion to Acyl Fluoride: Acyl fluorides are highly reactive acylating agents that are sterically less demanding than many activated esters formed by common coupling reagents. In situ generation of the acyl fluoride followed by reaction with the amine at elevated temperatures can be an effective strategy for coupling sterically hindered substrates.

    • Solution 2: Use of Specialized Coupling Reagents: Certain coupling reagents are designed for sterically demanding couplings. For example, triphosgene (or its safer alternatives) can be used to form a highly reactive acyl chloride in situ.

Comparative Yields for Amide Bond Formation:

EntryCarboxylic AcidAmineCoupling ReagentYield (%)Reference
1Boc-piperidine-3-carboxylic acidAniline derivativeEDC/DMAP/HOBt85-95[11]
2Tetrahydrofuran-2-carboxylic acidPiperazineSOCl276[5]
3N-Boc-piperidine-3-carboxylic acidSubstituted sulfonamidesAmide coupling55-81[12]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Substituted 2-Piperidone via Direct Alkylation

This protocol is adapted from procedures for N-alkylation of related piperidine systems.[5][13][14]

Materials:

  • Substituted 2-piperidone (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-piperidone and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for α-Methylation of a Substituted 2-Piperidone

This protocol is based on the alkylation of N-protected 2-piperidones.[10]

Materials:

  • N-protected substituted 2-piperidone (1.0 eq)

  • sec-Butyllithium (s-BuLi, 1.5-2.5 eq)

  • Methyl iodide (excess)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected substituted 2-piperidone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathway

MyD88_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Piperidone 2-Piperidone Derivative Piperidone->MyD88 Inhibits (Potential Target)

Caption: MyD88-dependent signaling pathway in microglia, a potential target for 2-piperidone derivatives.

Experimental Workflow

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_piperidone Substituted 2-Piperidone deprotonation Deprotonation (0 °C) start_piperidone->deprotonation start_halide Alkyl Halide alkylation Alkylation (RT, 12-24h) start_halide->alkylation start_base Base (e.g., NaH) start_base->deprotonation start_solvent Anhydrous Solvent (e.g., DMF) start_solvent->deprotonation deprotonation->alkylation quench Quench (aq. NH₄Cl) alkylation->quench extract Extraction (Ethyl Acetate) quench->extract purify Column Chromatography extract->purify product N-Alkylated 2-Piperidone purify->product

Caption: General workflow for the N-alkylation of a substituted 2-piperidone.

References

Technical Support Center: Optimizing N-Alkylation of 3-Carbethoxy-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 3-carbethoxy-2-piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the N-alkylation of this compound.

Q1: Why is my N-alkylation reaction showing low to no yield?

A low yield can be attributed to several factors ranging from reagent choice to reaction setup.[1] Consider the following potential causes:

  • Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the lactam nitrogen. Stronger bases are often required for the N-alkylation of amides and lactams.[2]

  • Poor Solubility: The starting material, base, or alkylating agent may have poor solubility in the selected solvent, leading to a heterogeneous mixture with slow reaction kinetics.[3]

  • Inappropriate Temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier. Room temperature conditions may be insufficient for less reactive alkylating agents.[4]

  • Moisture in Reaction: Lactam alkylations are often sensitive to moisture, which can quench the base and inhibit the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.[1]

Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

The most common side reaction is O-alkylation, where the alkylating agent reacts with the enolate oxygen instead of the nitrogen.[5] Another possibility is the formation of quaternary ammonium salts if the product is a tertiary amine.[1]

  • Minimizing O-Alkylation: The choice of solvent and base is critical. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.[5] The use of certain bases can also influence the N/O selectivity.

  • Preventing Quaternary Salt Formation: This is more relevant when alkylating a secondary amine. However, if your alkylating agent is highly reactive, slow addition of the agent can help maintain a low concentration and reduce the chance of over-alkylation.[4]

Q3: My reaction has stalled and I have unreacted starting material. What steps can I take to drive the reaction to completion?

An incomplete reaction is a common issue. Here are some strategies to improve conversion:

  • Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate. Consider refluxing in your chosen solvent.[6]

  • Change the Base: Switching to a more effective or more soluble base can significantly improve deprotonation and subsequent alkylation. For instance, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃).[6]

  • Use an Additive: Catalytic amounts of sodium or potassium iodide can be beneficial, especially when using alkyl chlorides or bromides, through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).[7]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., 12-24 hours) if the reaction is proceeding slowly.[1]

Q4: How do I choose the optimal base and solvent for my N-alkylation?

The selection of base and solvent is interdependent and crucial for success.

  • Bases: Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA).[1][4] NaH is a very strong, non-nucleophilic base but requires strictly anhydrous conditions. Carbonates are generally safer and easier to handle.

  • Solvents: Polar aprotic solvents are typically preferred. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent choices for dissolving the starting materials and promoting the desired SN2 reaction.[1][4] Acetone can also be used, particularly with carbonate bases.[7]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the N-alkylation of piperidine and lactam derivatives, which can serve as a starting point for optimizing the reaction for this compound.

SubstrateAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Piperidone2-(Bromoethyl)benzeneCs₂CO₃ (2.2)MeCN80588[6]
Ethyl (S)-piperidine-3-carboxylatePropargyl bromideNa₂CO₃ (2.5)AcetoneReflux72N/A[7]
2-Substituted PiperidineAlkyl HalideK₂CO₃ (1.5-2.0)DMF / MeCNRT - 70OvernightN/A[1]
PiperidineAlkyl HalideDIPEA (1.5)MeCNRTN/A< 70[4]
BenzanilideBenzyl chlorideKOH/K₂CO₃Solvent-free (MW)150< 2 min91[2]

Experimental Protocols

This section provides a detailed, generalized protocol for the N-alkylation of this compound based on common literature procedures for similar substrates.[1][6]

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq.)

  • Anhydrous cesium carbonate (Cs₂CO₃) (2.2 eq.)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous acetonitrile to a dry round-bottom flask. The volume of acetonitrile should be sufficient to create a stirrable solution (e.g., 0.1 M concentration of the substrate).

  • Addition of Base: Add finely powdered, anhydrous cesium carbonate (2.2 eq.) to the stirred solution.

  • Addition of Alkylating Agent: At room temperature, add the alkyl halide (1.1 eq.) dropwise to the suspension.

  • Reaction: Vigorously stir the resulting suspension and heat to reflux (approx. 80-82°C for acetonitrile).[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 5-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between dichloromethane (DCM) and water.

    • Separate the layers and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Visualizations

The following diagrams illustrate key workflows and concepts for the N-alkylation reaction.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound and anhydrous MeCN to flask B 2. Add anhydrous Cs2CO3 A->B C 3. Add alkyl halide dropwise B->C D 4. Heat to reflux (80°C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, filter, and concentrate E->F G 7. Aqueous work-up (DCM/H2O) F->G H 8. Dry and concentrate organic layers G->H I 9. Purify by column chromatography H->I J Final Product I->J Pure N-alkylated product

Caption: General experimental workflow for N-alkylation.

G cluster_checks Initial Checks cluster_solutions_sm Solutions for Unreacted SM cluster_solutions_side Solutions for Side Products start Low Yield Observed q1 Is starting material consumed? start->q1 q2 Are side products observed? q1->q2 Yes sol1 Increase Temperature q1->sol1 No sol2 Switch to Stronger/More Soluble Base (e.g., Cs2CO3, NaH) q1->sol2 No sol3 Add Catalytic NaI/KI q1->sol3 No sol4 Extend Reaction Time q1->sol4 No sol5 Check for O-Alkylation q2->sol5 Yes end_node Optimized Reaction q2->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol6 Use Polar Aprotic Solvent (DMF) sol5->sol6 sol7 Slowly add alkylating agent sol6->sol7 sol7->end_node

Caption: Troubleshooting decision tree for low reaction yield.

G cluster_pathways Alkylation Pathways start Deprotonation of Lactam with Base ambident Ambident Nucleophile (N and O reactive sites) start->ambident N_path N-Alkylation (Favored in polar aprotic solvents e.g., DMF, MeCN) ambident->N_path + R-X O_path O-Alkylation (Can be significant with 'harder' electrophiles) ambident->O_path + R-X N_product N-Alkyl-3-carbethoxy-2-piperidone N_path->N_product Desired Product O_product 2-Alkoxy-3-carbethoxy-1,4,5,6-tetrahydropyridine O_path->O_product Side Product

Caption: Competing N-alkylation vs. O-alkylation pathways.

References

Technical Support Center: Hydrolysis of the Carbethoxy Group

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of carbethoxy (ethyl ester) groups to their corresponding carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis reaction is slow or appears incomplete. What are the common causes and how can I fix it?

A1: Slow or incomplete hydrolysis is a frequent issue. The primary causes are often related to reaction conditions, substrate solubility, or the nature of the ester itself.

Common Causes & Solutions:

  • Insufficient Reagent: The hydrolysis, especially when base-mediated (saponification), is often irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.[1][2] Ensure you are using a sufficient excess of the base (typically 1.5-5 equivalents).

  • Low Temperature: Many hydrolysis reactions require heating (reflux) to proceed at a reasonable rate.[2][3] If you are running the reaction at room temperature, consider increasing the heat.

  • Poor Solubility: If your ester has low solubility in the reaction medium, the reaction will be slow. The use of co-solvents is essential. Common solvent systems are mixtures of water with THF, methanol, or ethanol to create a single phase.[4] Dioxane can also be used in place of THF.[4]

  • Reversibility (Acid-Catalyzed): Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[3][5] To drive it towards the products, a large excess of water is required.[3][5] For this reason, base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible process.[6]

Troubleshooting Workflow for Slow Reactions

G start Reaction Slow or Incomplete check_sol Is the substrate fully dissolved? start->check_sol add_cosolvent Add co-solvent (THF, MeOH, Dioxane) check_sol->add_cosolvent No check_reagent Are you using excess base/acid? check_sol->check_reagent Yes add_cosolvent->check_sol inc_reagent Increase equivalents of base/acid (1.5-5 eq.) check_reagent->inc_reagent No check_temp Is the reaction heated? check_reagent->check_temp Yes inc_reagent->check_reagent inc_temp Increase temperature (reflux if necessary) check_temp->inc_temp No check_hindrance Is the ester sterically hindered? check_temp->check_hindrance Yes inc_temp->check_temp stronger_cond Use stronger/alternative conditions (See FAQ 2) check_hindrance->stronger_cond Yes complete Reaction Complete check_hindrance->complete No stronger_cond->complete

Caption: Troubleshooting decision tree for slow hydrolysis.

Table 1: Standard Hydrolysis Conditions

Base/Acid Solvent System Temperature (°C) Typical Duration Notes
LiOH, NaOH, KOH THF/H₂O, MeOH/H₂O 25 - 100 2 - 24 h Most common method; LiOH is frequently used in lab settings.[1][4]

| Dilute HCl or H₂SO₄ | Excess H₂O | Reflux | 4 - 16 h | Reversible reaction; requires excess water to drive to completion.[3][5] |

Q2: My carbethoxy group is sterically hindered and resistant to hydrolysis. What methods can I use?

A2: Steric hindrance around the carbonyl group can make it difficult for the nucleophile (hydroxide or water) to attack, leading to very slow or no reaction under standard conditions.[7] Fortunately, several methods have been developed to overcome this challenge.

Strategies for Hindered Esters:

  • Stronger Nucleophiles/Bases: Using more potent reagents can facilitate the reaction. A combination of potassium tert-butoxide (KOtBu) with a stoichiometric amount of water in DMSO generates a highly reactive, "anhydrous hydroxide" that is effective for hydrolyzing hindered esters at room temperature.[8]

  • Non-Aqueous Conditions: Traditional saponification uses aqueous solutions where the hydroxide ions are heavily solvated by water, which increases the energy barrier for the reaction.[7] Performing the hydrolysis in a non-aqueous medium, such as NaOH in a Methanol/Dichloromethane mixture, results in "naked" or poorly solvated hydroxide anions that are much more nucleophilic and can attack the hindered carbonyl carbon more easily.[7]

  • High Temperatures: Simply increasing the reaction temperature to a high-boiling point solvent like ethylene glycol can sometimes provide the necessary energy to overcome the activation barrier.

Table 2: Conditions for Hydrolysis of Sterically Hindered Esters

Reagents Solvent Temperature (°C) Key Advantage
NaOH MeOH/CH₂Cl₂ (1:9) Room Temp Uses "naked" hydroxide ions for enhanced reactivity.[7]
K-t-Butoxide / H₂O (2:1) DMSO Room Temp Generates highly reactive "anhydrous hydroxide" in situ.[8]
BBr₃ CH₂Cl₂ 0 to Room Temp A Lewis acid method for cleaving esters, particularly methyl and benzyl, but can work for ethyl esters.

| Trimethylsilyl Iodide (TMSI) | CH₂Cl₂ or MeCN | 25 | Selectively cleaves certain esters like benzyl and tert-butyl, but can be effective for others.[9] |

Q3: The hydrolysis conditions are cleaving other sensitive functional groups in my molecule. How can I achieve selective deprotection?

A3: This is a common challenge in the synthesis of complex molecules. Standard strong acid or base conditions can affect other labile groups such as other esters (e.g., t-butyl esters), amides, or acid-sensitive protecting groups like silyl ethers or acetals.[6][10][11]

Selective Deprotection Strategies:

  • Enzymatic Hydrolysis: Enzymes, particularly lipases, can offer exceptional chemo- and regioselectivity, hydrolyzing one ester group in the presence of others with high precision under very mild, neutral pH conditions.[12]

  • Nucleophilic Cleavage (Anhydrous): For substrates that are sensitive to water or strong bases, anhydrous methods using soft nucleophiles can cleave the ester via an SN2 pathway by attacking the ethyl group's carbon rather than the carbonyl carbon.[9]

Table 3: Mild and Selective Deprotection Methods

Method Reagents Solvent Mechanism Notes
Enzymatic Lipase (e.g., from Candida rugosa) Phosphate Buffer/Toluene Enzyme-catalyzed hydrolysis Highly selective; operates at or near room temp and neutral pH.[12]
Nucleophilic Sodium Thiophenoxide (NaSPh) HMPA, DMF SN2 attack on ethyl group Anhydrous conditions; useful for base-sensitive substrates.[9]

| Nucleophilic | Lithium Iodide (LiI) | Pyridine, Reflux | SN2 attack on ethyl group | Classic method for cleaving methyl and ethyl esters. |

Q4: How can I effectively monitor the progress of my hydrolysis reaction?

A4: Proper reaction monitoring is crucial to determine completion and prevent the formation of byproducts from prolonged reaction times. The two most common techniques are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Thin Layer Chromatography (TLC): TLC is a fast and simple method. You will monitor the disappearance of the starting material (the ester) and the appearance of the product (the carboxylic acid).

    • Appearance: The starting ester will be less polar than the product carboxylic acid. Therefore, the ester spot will have a higher Rf value (travel further up the plate) than the acid spot.

    • Visualization: Use a UV lamp if your compounds are UV-active. Staining with agents like potassium permanganate or iodine may be necessary if they are not.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides more accurate, quantitative data on the reaction progress.[13] By injecting aliquots of the reaction mixture over time, you can quantify the percentage of remaining starting material and formed product. This is particularly useful for optimizing reaction conditions.[13][14]

Q5: I am struggling with the work-up and isolation of my carboxylic acid product. What is the standard procedure and what are the common pitfalls?

A5: A proper work-up is critical for isolating your pure product. For a standard base-mediated hydrolysis, the product exists as a carboxylate salt in the reaction mixture.[3]

Standard Work-Up Procedure:

  • Remove Organic Solvent: If you used a volatile organic co-solvent like THF or MeOH, remove it under reduced pressure (rotary evaporator).

  • Dilute and Wash: Dilute the remaining aqueous mixture with water and perform an extraction with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to remove any unreacted starting material or neutral byproducts.

  • Acidify: Cool the aqueous layer containing your carboxylate salt in an ice bath. Slowly add a strong acid (e.g., 1M or 2M HCl) with stirring until the pH is acidic (pH ~2).[1][2] This protonates the carboxylate to form the neutral carboxylic acid.[1]

  • Extract Product: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, DCM). The neutral carboxylic acid will move into the organic phase.

  • Dry and Concentrate: Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude product.[15][16]

Common Pitfalls & Solutions:

  • Product Doesn't Precipitate Upon Acidification: Not all carboxylic acids will precipitate out of water. This is especially true for smaller, more polar molecules.[17] If no solid forms, proceed directly to extraction with an organic solvent.

  • Product is Water-Soluble: If your carboxylic acid has high water solubility, it can be difficult to extract.[17] In this case, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of your organic product in the aqueous phase. Continuous liquid-liquid extraction may be necessary in extreme cases.

  • Emulsion Formation During Extraction: Emulsions can form, especially after basifying and acidifying. To break them, try adding brine, waiting for a longer period, or filtering the entire mixture through a pad of Celite.

Key Experimental Protocols

Protocol 1: Standard Hydrolysis using Lithium Hydroxide

This protocol is suitable for most unhindered carbethoxy groups.

  • Dissolution: Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio) in a round-bottom flask.

  • Add Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the starting material is consumed, concentrate the mixture in vacuo to remove the THF. Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2 with 1M HCl. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the carboxylic acid.

Protocol 2: Hydrolysis of a Hindered Ester using NaOH in MeOH/DCM

This protocol is adapted from a method effective for sterically crowded esters.[7]

  • Reagent Preparation: Prepare a 3 N solution of NaOH in methanol.

  • Reaction Setup: Dissolve the hindered ethyl ester (1.0 eq) in dichloromethane (CH₂Cl₂). Add the 3 N methanolic NaOH solution (3.0 eq). The ratio of CH₂Cl₂ to the methanolic NaOH solution should be approximately 9:1.[7]

  • Reaction: Stir the mixture at room temperature. The reaction is often significantly faster than traditional methods; monitor closely by TLC or HPLC.

  • Work-up and Isolation: Follow the standard work-up procedure as described in Protocol 1 (steps 4-6).

Mechanisms & Visualizations

The base-catalyzed hydrolysis of esters, or saponification, proceeds through a nucleophilic acyl substitution mechanism, specifically the BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular) pathway.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Alkoxide cluster_step3 Step 3: Irreversible Deprotonation s1_ester Carbethoxy Group s1_tetra Tetrahedral Intermediate s1_ester->s1_tetra s1_hydroxide Hydroxide Ion (OH⁻) s1_hydroxide->s1_tetra s2_tetra Tetrahedral Intermediate s2_acid Carboxylic Acid s2_tetra->s2_acid s2_ethoxide Ethoxide Ion (EtO⁻) s2_tetra->s2_ethoxide s3_acid Carboxylic Acid s3_ethoxide Ethoxide Ion (EtO⁻) s3_carboxylate Carboxylate Salt s3_acid->s3_carboxylate s3_ethanol Ethanol s3_acid->s3_ethanol s3_ethoxide->s3_carboxylate s3_ethoxide->s3_ethanol

Caption: Mechanism of base-catalyzed ester hydrolysis (BAC2).

References

Preventing polymerization of piperidone-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and stability of piperidone-based compounds, with a specific focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is causing my piperidone-based compound to polymerize?

A1: Polymerization of piperidone-based compounds is typically a free-radical process. This can be initiated by several factors, including elevated temperatures, exposure to light (UV radiation), the presence of radical initiators (e.g., peroxides), or contamination with certain metals.[1][2] The piperidine ring itself or vinyl groups attached to the structure can participate in these reactions, leading to the formation of high molecular weight polymers.[2][3] The stability of these compounds is also influenced by the chemical environment, such as pH and the presence of moisture or oxidizing agents.[4][5][6]

Q2: What are the tell-tale signs of polymerization in my sample?

A2: The initial signs of polymerization can be subtle. You should be suspicious if you observe any of the following:

  • Visual Changes: A clear, liquid sample becoming viscous, cloudy, or forming a gel or solid precipitate over time.

  • Solubility Issues: The compound becoming difficult to dissolve in solvents in which it was previously soluble.

  • Analytical Discrepancies: In analytical tests like NMR, you might see broadening of peaks. In chromatography (HPLC, LC-MS), you may notice the appearance of new, broad peaks or a decrease in the main compound's peak area over time.[7][8]

Q3: How can I prevent polymerization during storage?

A3: Proper storage is the first line of defense. Key recommendations include storing compounds in a cool, dark, and dry environment, preferably refrigerated and under an inert atmosphere (like nitrogen or argon) to prevent oxidation.[4][5][9] For particularly sensitive compounds, adding a small amount of a polymerization inhibitor is recommended for long-term storage.

Q4: What are polymerization inhibitors and how do they work?

A4: Polymerization inhibitors are chemical compounds that scavenge free radicals, which are the initiators of the polymerization chain reaction.[10] By reacting with these radicals, they form stable, non-reactive species that cannot initiate further polymerization.[11] Common classes of inhibitors include phenols (like hydroquinone or BHT), aromatic amines, and stable nitroxide radicals such as TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) and its derivatives.[1][10]

Q5: Is compound aggregation the same as polymerization?

A5: No, they are different phenomena. Polymerization involves the formation of new covalent bonds between monomer units to create a polymer. This is generally an irreversible process. Aggregation is the self-association of molecules to form non-covalently bound clusters or colloidal particles.[12] Aggregation can often be reversed by changing solvent conditions or adding detergents.[12] While both can lead to precipitation and cause issues in assays, their underlying causes and solutions are different.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Problem 1: My compound, which was a liquid/solid, has turned into an insoluble, viscous gum upon storage.

This is a classic sign of advanced polymerization. The workflow below can help you diagnose and prevent this issue in the future.

G cluster_analytical Analytical Techniques cluster_storage Storage Solutions cluster_synthesis Synthesis & Purification Solutions start Suspected Polymerization (e.g., sample is viscous/solid) visual_check Visual & Solubility Check start->visual_check analytical_char Analytical Characterization visual_check->analytical_char confirm Polymerization Confirmed? analytical_char->confirm review_storage Review Storage Protocol confirm->review_storage Yes review_synthesis Review Synthesis & Purification Protocol confirm->review_synthesis Yes storage_temp Store at low temp (e.g., 4°C or -20°C) review_storage->storage_temp storage_light Use amber vials (Protect from light) review_storage->storage_light storage_inert Store under N2/Ar review_storage->storage_inert storage_inhibitor Add Inhibitor (e.g., BHT, TEMPO) review_storage->storage_inhibitor synth_temp Lower reaction temp review_synthesis->synth_temp synth_degas Degas solvents review_synthesis->synth_degas synth_purify Remove initiators/ metal catalysts review_synthesis->synth_purify implement_solutions Implement Preventive Measures NMR 1H NMR (Peak Broadening) GPC SEC/GPC (High MW Species) FTIR FT-IR (Loss of specific bonds, e.g., C=C) storage_inhibitor->implement_solutions synth_purify->implement_solutions G Initiator Initiator (I) (e.g., Heat, Light, Peroxide) Radical Initiator Radical (I•) Initiator->Radical Initiation Monomer Monomer (M) (Piperidone-based compound) GrowingChain Propagating Radical (M-M•) Radical->GrowingChain + Monomer (M) Inhibitor Inhibitor (InH) GrowingChain->GrowingChain + Monomer (M) Propagation Polymer Polymer Chain GrowingChain->Polymer Termination TerminatedChain Terminated Chain (M-M-In) GrowingChain->TerminatedChain + Inhibitor (InH) Inhibition

References

Technical Support Center: Catalyst Selection for the Hydrogenation of 3-Carbethoxy-2-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of 3-Carbethoxy-2-piperidone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of piperidone derivatives and their precursors?

A: A range of heterogeneous and homogeneous catalysts are employed. Heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Rhodium on carbon (Rh/C), and Raney Nickel are frequently used for their operational simplicity.[1][2] Homogeneous catalysts, such as those based on Rhodium and Iridium, are often utilized for achieving high stereoselectivity in asymmetric hydrogenations.[3][4][5] The choice depends on the specific substrate, desired selectivity, and reaction conditions.

Q2: Why is catalyst poisoning a common issue in these reactions?

A: Catalyst poisoning is a significant challenge, primarily because the nitrogen atom in the piperidine ring is Lewis basic. This allows it to bind strongly to the active metal surface of the catalyst, blocking sites required for hydrogen activation and substrate adsorption, which leads to catalyst deactivation and incomplete reactions.[6][7] Both the starting material and the product can act as poisons.

Q3: How do acidic or basic additives improve the reaction?

A: Acidic additives, such as HCl or acetic acid, can protonate the nitrogen atom of the pyridine or piperidine ring. This reduces its Lewis basicity and prevents it from coordinating to and poisoning the catalyst, thereby enhancing reactivity.[8] Conversely, in some asymmetric hydrogenations, organic bases like triethylamine (Et₃N) or potassium carbonate are added. These can facilitate the formation of the active catalytic species or influence the enantiose-determining step, leading to higher enantioselectivity (ee%).[9][10]

Q4: What factors should I consider when selecting a solvent?

A: Solvent selection is critical and can influence catalyst activity, substrate solubility, and product selectivity. Protic solvents like methanol and ethanol are common and often effective.[2] Aprotic solvents such as toluene and dichloromethane are also used.[8][11] For certain Rhodium-catalyzed hydrogenations of related enamine structures, trifluoroethanol (TFE) has been shown to be effective.[12] The optimal solvent should be determined empirically for each specific substrate and catalyst system.

Q5: Can the carbethoxy (ester) group be reduced during the hydrogenation?

A: Yes, the ester group is susceptible to reduction, especially under harsh conditions (high pressure and temperature) or with highly active catalysts like Ruthenium complexes. However, catalysts like Palladium on carbon (Pd/C) are generally chemoselective for other functional groups (like nitro groups, alkenes, or imines) over esters, which typically require more forcing conditions for reduction.[1] Careful selection of the catalyst and optimization of reaction conditions are key to preventing unwanted ester reduction.

Troubleshooting Guide

This guide addresses common problems encountered during the hydrogenation of this compound derivatives.

Issue: Slow or Incomplete Hydrogenation

Q: My reaction is running very slowly or has stalled. What are the potential causes and solutions?

A: Slow or incomplete reactions are a frequent issue, often related to catalyst activity or reaction conditions. The following table outlines common causes and recommended solutions.

Potential CauseRecommended Solution(s)
Catalyst Poisoning The nitrogen atom in the substrate or product can deactivate the catalyst.[6] Consider adding a stoichiometric amount of a weak acid (e.g., acetic acid) to protonate the nitrogen. Alternatively, increase the catalyst loading.
Insufficient Catalyst Activity The chosen catalyst may not be active enough for the specific substrate. If using Pd/C, consider switching to a more active catalyst like Pt/C, Rh/C, or a Raney-type catalyst (Ni, Co).[13] Ensure the catalyst is fresh and has been handled under an inert atmosphere if pyrophoric.[2]
Poor Hydrogen Mass Transfer Inefficient stirring or low hydrogen pressure can limit the reaction rate. Ensure vigorous agitation to keep the catalyst suspended and improve gas-liquid mixing. Increase the hydrogen pressure if your equipment allows.
Suboptimal Reaction Conditions The temperature may be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature while monitoring for side product formation.[14]
Impure Reagents or Solvents Impurities in the starting material or solvent (e.g., sulfur compounds) can act as potent catalyst poisons. Ensure all reagents and solvents are of high purity.[14]

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

G Troubleshooting Workflow for Low Yield start Low Yield or Incomplete Reaction check_catalyst Is the catalyst known to be active for this substrate? start->check_catalyst check_poisoning Is catalyst poisoning suspected? check_catalyst->check_poisoning Yes sol_catalyst Switch to a more active catalyst (e.g., Pt/C, Rh/C) check_catalyst->sol_catalyst No check_conditions Are reaction conditions (T, P, stirring) optimal? check_poisoning->check_conditions No sol_poisoning Add weak acid (e.g., AcOH) or increase catalyst loading check_poisoning->sol_poisoning Yes check_purity Are reagents and solvents pure? check_conditions->check_purity Yes sol_conditions Increase Temperature, Pressure, or Stirring Rate check_conditions->sol_conditions No sol_purity Purify starting materials and use dry, high-purity solvents check_purity->sol_purity No end Reaction Optimized check_purity->end Yes sol_catalyst->end sol_poisoning->end sol_conditions->end sol_purity->end

Caption: Troubleshooting decision tree for low-yield hydrogenation.

Catalyst Performance Data

Direct quantitative data for the hydrogenation of this compound is limited in readily available literature. However, data from closely related structures, such as functionalized pyridines and enamines, can provide valuable guidance.

Table 1: Performance of Various Catalysts in the Hydrogenation of Related N-Heterocycles

CatalystSubstrate ExampleSolventTemp. (°C)Pressure (bar)Time (h)Conversion/Yield (%)SelectivityReference
10% Pd/C4-PyridinecarbonitrileWater, H₂SO₄3065.5100%98% (to piperidine)[8]
10% Pd/C4-PyridinecarbonitrileAcetic AcidRT1.5-90-94%High (to pyridine)[8]
[Rh(COD)Cl]₂ / Ligand 8N,N-dibenzyl enamineToluene65602>99%-[11]
Rh/CEthyl NicotinateMethanol8080-100%99% (to piperidine)[13]
Pt/CEthyl NicotinateMethanol8080-100%>99% (to piperidine)[13]
NNP-Mn ComplexQuinolinestAmylOH, KOtBuRT2016>99%>99%[15]

Experimental Protocols

General Protocol for Heterogeneous Catalytic Hydrogenation

This protocol provides a general methodology for the hydrogenation of a piperidone derivative using a heterogeneous catalyst like Pd/C in a Parr-type reactor.

Materials:

  • This compound derivative

  • Heterogeneous Catalyst (e.g., 5-10% Pd/C, Pt/C, Rh/C)

  • Anhydrous Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • High-purity Hydrogen Gas (H₂)

  • Inert Gas (Nitrogen or Argon)

  • Filter Aid (e.g., Celite®)

  • Hydrogenation reactor with stirrer, pressure gauge, and temperature control

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and completely dry. Purge the vessel thoroughly with an inert gas (e.g., Nitrogen) to remove all air and moisture.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with the substrate and the solvent. Agitate the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add the catalyst to the reaction mixture. If using a pyrophoric catalyst like Pd/C, it is safer to add it as a slurry in a small amount of the reaction solvent.

  • Sealing and Purging: Seal the reactor securely. Perform a minimum of three cycles of pressurizing with inert gas followed by venting to ensure an oxygen-free environment.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 5-80 bar) and, if required, heat the mixture to the target temperature (e.g., 30–80 °C) with vigorous stirring.[8][13]

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by analyzing a small, carefully depressurized sample via TLC, GC-MS, or LC-MS.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional solvent to recover any adsorbed product.

    • Caution: The used catalyst on the filter paper can be pyrophoric. Do not allow it to dry in the air. Quench it by suspending it in water immediately.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography as needed.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation p1 Prepare Reactor (Clean, Dry, Inert) p2 Charge Substrate & Solvent p1->p2 p3 Add Catalyst p2->p3 r1 Seal & Purge (Inert Gas -> H₂) p3->r1 r2 Pressurize & Heat (with Vigorous Stirring) r1->r2 r3 Monitor H₂ Uptake & Reaction Progress r2->r3 w1 Cool, Vent & Purge r3->w1 w2 Filter through Celite® (Remove Catalyst) w1->w2 w3 Concentrate Filtrate w2->w3 w4 Purify Product w3->w4

Caption: General experimental workflow for heterogeneous hydrogenation.

References

Validation & Comparative

A Comparative Guide to 3-Carbethoxy-2-piperidone and Ethyl Nipecotate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that significantly impacts the efficiency, yield, and stereochemical outcome of a synthetic route. This guide provides a detailed comparison of two valuable piperidine-based building blocks: 3-Carbethoxy-2-piperidone and Ethyl Nipecotate, offering insights into their respective advantages in the synthesis of complex nitrogen-containing heterocycles.

Both this compound and ethyl nipecotate serve as versatile scaffolds in the construction of piperidine-containing molecules, which are prevalent in a vast array of pharmaceuticals and natural products. However, their distinct structural features—a cyclic lactam for the former and a secondary amine for the latter—dictate their reactivity and suitability for different synthetic strategies.

At a Glance: Key Structural and Physical Properties

PropertyThis compoundEthyl Nipecotate
CAS Number 3731-16-6[1][2]5006-62-2
Molecular Formula C₈H₁₃NO₃[2]C₈H₁₅NO₂[3]
Molecular Weight 171.19 g/mol [2]157.21 g/mol [3]
Appearance White to almost white powder or crystals[4]Colorless to pale yellow liquid
Melting Point 80-82 °C[4]Not applicable (liquid at room temperature)
Boiling Point 205-215 °C at 12 Torr[4]102-104 °C at 7 mmHg[5][6]
Key Functional Groups Lactam, EsterSecondary Amine, Ester

Synthetic Accessibility

The ease and efficiency of preparing the starting material are crucial considerations in planning a synthetic campaign.

This compound is commonly synthesized via a two-step process starting from diethyl 2-(2-cyanoethyl)malonate. The process involves a reductive cyclization, and a published procedure reports a high overall yield.

Ethyl nipecotate is commercially available, often as a racemic mixture.[7] Enantiomerically pure forms, which are highly valuable as chiral building blocks, can be obtained through resolution, for example, by forming diastereomeric salts with chiral acids like dibenzoyl-L-tartaric acid.[7]

Comparative Performance in Key Synthetic Transformations

The primary difference in the utility of these two building blocks lies in the reactivity of their respective nitrogen atoms.

N-Alkylation

N-alkylation is a fundamental transformation for introducing substituents onto the piperidine ring, a common strategy in drug discovery to modulate pharmacological activity.

Ethyl Nipecotate , with its secondary amine, readily undergoes N-alkylation with various alkyl halides. The reaction typically proceeds under standard conditions with a base to neutralize the generated acid.

This compound , being a lactam, has a less nucleophilic nitrogen atom compared to the secondary amine of ethyl nipecotate. While N-alkylation of lactams is possible, it often requires stronger bases and more forcing conditions.[8] This difference in reactivity can be advantageous for selective functionalization in molecules with multiple amine groups.

Table 1: Comparison of N-Alkylation Performance

ParameterThis compound (Anticipated)Ethyl Nipecotate (Reported)
Reaction Type N-AlkylationN-Alkylation
Substrate This compoundEthyl Nipecotate
Reagent Alkyl Halide4-Bromo-1-butine[9]
Base Stronger bases (e.g., NaH)Na₂CO₃[9]
Solvent Aprotic (e.g., DMF, THF)Acetone[9]
Yield Generally lower to moderateGood to high (e.g., 77% for a specific example)[9]
Reaction Conditions Often requires elevated temperaturesReflux[9]
Use as a Scaffold for Heterocycle Synthesis

Both molecules are valuable starting points for the synthesis of more complex heterocyclic systems, such as alkaloids.

This compound is a precursor for various piperidone derivatives and can be utilized in reactions like the Dieckmann condensation to form bicyclic structures.[10] The lactam functionality can be reduced to the corresponding piperidine, providing access to a different class of derivatives.

Ethyl Nipecotate is a direct precursor to N-substituted piperidines. Its ester functionality can be manipulated to introduce further complexity. As a chiral building block, enantiomerically pure ethyl nipecotate is instrumental in the asymmetric synthesis of pharmaceuticals.[7]

Experimental Protocols

Synthesis of this compound

A reported industrial-scale synthesis of this compound from diethyl 2-(2-cyanoethyl)malonate involves a high-pressure hydrogenation and cyclization.[1]

  • Reaction: Reductive cyclization of diethyl 2-(2-cyanoethyl)malonate.

  • Catalyst: Raney Cobalt.

  • Solvent: Isopropanol.

  • Conditions: The reaction is carried out in an autoclave under hydrogen pressure (35-40 kg/cm ²) and elevated temperature (90-100 °C).

  • Work-up: After filtration of the catalyst, the product is crystallized from petroleum ether.

  • Yield: The reported total yield for the two-step process is 79.2%, with the final product having a purity of 99.6% by HPLC.[1][4]

G Diethyl 2-(2-cyanoethyl)malonate Diethyl 2-(2-cyanoethyl)malonate Intermediate Intermediate Diethyl 2-(2-cyanoethyl)malonate->Intermediate Raney Co, H2 Isopropanol, 90-100°C This compound This compound Intermediate->this compound Crystallization (Petroleum Ether)

Caption: Synthesis of this compound.

N-Alkylation of Ethyl Nipecotate

A general procedure for the N-alkylation of ethyl nipecotate is described in the synthesis of nipecotic acid derivatives.[9]

  • Reactants: Ethyl nipecotate (1.20 eq) and an alkyne (1.00 eq, e.g., 4-bromo-1-butin).

  • Base: Sodium carbonate (Na₂CO₃, 2.50 eq).

  • Additive: Sodium iodide (NaI, 0.50 eq).

  • Solvent: Acetone.

  • Conditions: The reaction mixture is refluxed for 72 hours.

  • Work-up: The reaction is quenched with dichloromethane (DCM), and the crude product is purified by column chromatography.

  • Yield: For the reaction with 4-bromo-1-butin, the desired N-alkylated product was obtained in 77% yield.[9]

G Ethyl Nipecotate Ethyl Nipecotate N-Alkylated Product N-Alkylated Product Ethyl Nipecotate->N-Alkylated Product Alkyl Halide, Na2CO3, NaI Acetone, Reflux

Caption: N-Alkylation of Ethyl Nipecotate.

Logical Workflow for Selecting a Building Block

The choice between this compound and ethyl nipecotate depends on the desired target molecule and the overall synthetic strategy.

G start Define Target Molecule & Synthetic Strategy is_n_alkylation_primary Is direct N-alkylation a key step? start->is_n_alkylation_primary use_ethyl_nipecotate Utilize Ethyl Nipecotate is_n_alkylation_primary->use_ethyl_nipecotate Yes consider_lactam Is the lactam functionality desirable for subsequent transformations? is_n_alkylation_primary->consider_lactam No use_3_carbethoxy_2_piperidone Utilize this compound consider_lactam->use_3_carbethoxy_2_piperidone Yes alternative_strategy Consider alternative N-functionalization strategy for the lactam consider_lactam->alternative_strategy No

Caption: Decision workflow for choosing between the two building blocks.

Conclusion

  • Ethyl Nipecotate is the preferred choice for synthetic routes that rely on direct and efficient N-alkylation of the piperidine ring. Its availability in enantiomerically pure forms makes it particularly suitable for asymmetric synthesis.

  • This compound offers a different set of synthetic opportunities. Its lactam functionality provides a handle for various transformations, including reduction to the corresponding piperidine or participation in cyclization reactions. The lower nucleophilicity of the lactam nitrogen can be exploited for selective reactions in more complex molecules.

The selection between these two reagents should be guided by the specific requirements of the target molecule and the desired synthetic pathway, taking into account factors such as reactivity, stereochemistry, and overall synthetic efficiency.

References

The Strategic Advantage of N-Boc-3-carbethoxy-2-piperidone in Complex Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of building blocks is a critical decision that profoundly impacts the efficiency, yield, and stereochemical outcome of a synthetic route. N-Boc-3-carbethoxy-2-piperidone has emerged as a versatile and valuable intermediate in the synthesis of complex nitrogen-containing heterocycles, particularly substituted piperidines, which are core scaffolds in numerous pharmaceuticals. This guide provides a comprehensive comparison of N-Boc-3-carbethoxy-2-piperidone with alternative synthetic strategies, supported by experimental data and detailed protocols, to inform the selection of the most appropriate methodology for your research.

The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the piperidone nitrogen offers significant advantages in terms of reaction control and selectivity. This guide will delve into the practical implications of this protection, comparing it with the use of its unprotected counterpart and other divergent synthetic pathways.

At a Glance: N-Boc-3-carbethoxy-2-piperidone vs. Alternatives

FeatureN-Boc-3-carbethoxy-2-piperidone3-Carbethoxy-2-piperidone (Unprotected)De Novo Piperidine Synthesis (e.g., from L-Glutamic Acid)
Reaction Control High: Boc group prevents unwanted N-alkylation/acylation.Low: Reactive N-H bond can lead to side products.Moderate to High: Dependent on the specific route and protecting group strategy.
Selectivity High: Allows for selective modification at C3 and the carbonyl group.Low: Competing reactivity between the N-H and the enolizable C3 position.High: Stereochemistry can be pre-determined from the chiral pool starting material.
Versatility High: A versatile scaffold for introducing diverse functionalities.Moderate: Utility is limited by the reactivity of the N-H bond.Moderate: Route is often tailored to a specific substitution pattern.
Overall Yield Generally high due to cleaner reactions and fewer side products.Can be lower due to the formation of byproducts and purification challenges.Variable (44-55% reported for one route), dependent on the number of steps.[1]
Scalability Good: Boc protection often leads to more robust and scalable processes.Moderate: Potential for side reactions can complicate scale-up.Moderate to Good: Dependent on the specific reagents and conditions.

The Critical Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. Its presence in N-Boc-3-carbethoxy-2-piperidone is central to its utility as a synthetic intermediate. The Boc group is electron-withdrawing, which modulates the reactivity of the piperidone ring. More importantly, it protects the nitrogen from participating in reactions, thereby directing transformations to other parts of the molecule. This allows for a level of control that is difficult to achieve with the unprotected this compound.

For instance, in alkylation or acylation reactions intended to modify the C3 position, the unprotected piperidone can undergo competing N-alkylation or N-acylation, leading to a mixture of products and reducing the yield of the desired compound. The Boc-protected version circumvents this issue, ensuring that the reaction proceeds at the intended site.

Comparative Synthesis of a Hypothetical Pharmaceutical Intermediate

To illustrate the practical differences, let's consider the synthesis of a generic substituted piperidine, a common motif in drug discovery.

G cluster_0 Route A: Using N-Boc-3-carbethoxy-2-piperidone cluster_1 Route B: Using this compound N-Boc-3-carbethoxy-2-piperidone N-Boc-3-carbethoxy-2-piperidone Alkylation at C3 Alkylation at C3 N-Boc-3-carbethoxy-2-piperidone->Alkylation at C3 Reduction of Carbonyl Reduction of Carbonyl Alkylation at C3->Reduction of Carbonyl Deprotection (Boc removal) Deprotection (Boc removal) Reduction of Carbonyl->Deprotection (Boc removal) Final Product B Final Product B Reduction of Carbonyl->Final Product B Final Product A Final Product A Deprotection (Boc removal)->Final Product A This compound This compound Alkylation (Mixture of N- and C-alkylation) Alkylation (Mixture of N- and C-alkylation) This compound->Alkylation (Mixture of N- and C-alkylation) Separation of Isomers Separation of Isomers Alkylation (Mixture of N- and C-alkylation)->Separation of Isomers Separation of Isomers->Reduction of Carbonyl

Caption: Comparative synthetic workflow.

In Route A, the use of N-Boc-3-carbethoxy-2-piperidone allows for a linear and high-yielding sequence. In contrast, Route B with the unprotected piperidone necessitates an additional, often challenging, separation step, which can significantly lower the overall yield.

Experimental Protocols

Synthesis of N-Boc-3-piperidone (A Precursor to N-Boc-3-carbethoxy-2-piperidone)

This protocol describes the synthesis of N-Boc-3-piperidone, which can be subsequently carboxylated to yield N-Boc-3-carbethoxy-2-piperidone.

Materials:

  • 1-benzyl-3-piperidone (102.6 g, 0.41 mol)

  • 10% Palladium on carbon (11.6 g)

  • Methanol (1.4 L)

  • Di-tert-butyl dicarbonate (Boc)₂O (115.3 g, 0.53 mol)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) (3 L)

  • Tetrahydrofuran (THF) (2.5 L)

  • Ethyl acetate (EtOAc)

  • 0.5 N Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • To a solution of 1-benzyl-3-piperidone in methanol, carefully add 10% palladium on carbon under a nitrogen atmosphere.

  • Shake the mixture under 55 psi of H₂ overnight.

  • Filter the mixture through celite and concentrate the solvent in vacuo to yield a yellow-green solid.

  • Dissolve the solid in THF.

  • Add saturated aqueous NaHCO₃ and di-tert-butyl dicarbonate and stir the mixture for 48 hours.

  • Partition the mixture between water and EtOAc. Separate the layers.

  • Back-extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with dilute HCl and brine, then dry over MgSO₄ and concentrate in vacuo.

  • Purify the residue by silica gel flash chromatography (25-40% EtOAc in hexane) to give N-Boc-3-piperidone as a clear oil (Yield: 56.6 g, 99%).[1]

Alternative Synthesis of Substituted Piperidines from L-Glutamic Acid

This multi-step route provides an alternative to the use of piperidone-based building blocks.

Overall Transformation: L-Glutamic acid is converted to a 3-(N-Boc-amino) piperidine derivative in five linear steps with an overall yield of 44-55%.[1]

Key Steps:

  • Esterification: Both carboxylic acid groups of L-glutamic acid are esterified.

  • Boc-Protection: The amino group is protected with a Boc group.

  • Reduction: The diester is reduced to a diol using Sodium Borohydride (NaBH₄).

  • Tosylation: The diol is converted to a ditosylate.

  • Cyclization: The ditosylate reacts with an amine to form the substituted piperidine ring.

G L-Glutamic Acid L-Glutamic Acid Diesterification Diesterification L-Glutamic Acid->Diesterification Boc Protection Boc Protection Diesterification->Boc Protection Reduction to Diol Reduction to Diol Boc Protection->Reduction to Diol Ditosylation Ditosylation Reduction to Diol->Ditosylation Cyclization with Amine Cyclization with Amine Ditosylation->Cyclization with Amine Substituted Piperidine Substituted Piperidine Cyclization with Amine->Substituted Piperidine

Caption: De novo synthesis of piperidines.

Signaling Pathway Context

While N-Boc-3-carbethoxy-2-piperidone is not directly involved in biological signaling pathways, it serves as a crucial building block for synthesizing molecules that are. The piperidine scaffold is a common feature in drugs targeting a wide range of receptors and enzymes. For example, derivatives of N-Boc-3-piperidone have been used to create compounds with antibacterial, antitumor, and anesthetic activities.[1] The ability to precisely control the stereochemistry and substitution pattern of the piperidine ring, facilitated by the use of N-Boc-3-carbethoxy-2-piperidone, is paramount in designing ligands with high affinity and selectivity for their biological targets.

Conclusion

N-Boc-3-carbethoxy-2-piperidone offers a distinct advantage in the synthesis of complex piperidine-containing molecules due to the control and selectivity afforded by the Boc protecting group. Compared to its unprotected counterpart, it leads to cleaner reactions, higher yields, and avoids the need for challenging purification steps to remove N-substituted byproducts. While de novo synthesis from chiral pool starting materials like L-glutamic acid presents a viable alternative for accessing specific stereoisomers, the use of N-Boc-3-carbethoxy-2-piperidone provides a more versatile and modular approach for generating a diverse range of substituted piperidines. For drug development professionals and researchers, the strategic use of this building block can significantly streamline synthetic efforts and accelerate the discovery of novel therapeutic agents.

References

Comparative Analysis of the Biological Activities of 3-Carbethoxy-2-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Carbethoxy-2-piperidone scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a diverse range of biological activities. This guide provides a comparative overview of the antimicrobial, anticancer, and anticonvulsant properties of various derivatives of this core structure. The information presented is collated from scientific literature, with a focus on quantitative data to facilitate objective comparison and support further drug discovery and development efforts.

Antimicrobial Activity

Derivatives of this compound have been investigated for their potential to combat various microbial pathogens. The primary measure of efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
1a N-benzyl-3-carbethoxy-2-piperidone>128>128>128[Fictional Data]
1b N-(4-chlorobenzyl)-3-carbethoxy-2-piperidone6412864[Fictional Data]
1c N-(4-nitrobenzyl)-3-carbethoxy-2-piperidone326432[Fictional Data]
1d N-(4-methoxybenzyl)-3-carbethoxy-2-piperidone128>128128[Fictional Data]
Ciprofloxacin (Standard Antibiotic)0.5-20.25-1N/A
Fluconazole (Standard Antifungal)N/AN/A0.25-8

Anticancer Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines is a significant area of research. The half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Table 2: Comparative Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDDerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)Reference
2a N-phenyl-3-carbethoxy-2-piperidone>100>100>100[Fictional Data]
2b N-(4-fluorophenyl)-3-carbethoxy-2-piperidone55.278.163.5[Fictional Data]
2c N-(3,4-dichlorophenyl)-3-carbethoxy-2-piperidone21.833.428.9[Fictional Data]
2d N-(4-methoxyphenyl)-3-carbethoxy-2-piperidone89.7>10095.2[Fictional Data]
Doxorubicin (Standard Drug)0.5-1.50.1-10.2-1.2

Note: The data presented in this table is illustrative and based on hypothetical derivatives to demonstrate the format of a comparative guide. While research on the anticancer properties of piperidone-containing compounds exists[1], specific and comparative data for a series of this compound derivatives is limited.

Anticonvulsant Activity

The evaluation of this compound derivatives for their ability to prevent or reduce the severity of seizures is another critical area of investigation. The median effective dose (ED50) is determined in animal models to assess the dose of a compound that is effective in 50% of the tested population.

Table 3: Comparative Anticonvulsant Activity of this compound Derivatives (ED50 in mg/kg)

Compound IDDerivativeMaximal Electroshock (MES) TestSubcutaneous Pentylenetetrazole (scPTZ) TestNeurotoxicity (TD50)Reference
3a N-methyl-3-carbethoxy-2-piperidone>300>300>300[Fictional Data]
3b N-ethyl-3-carbethoxy-2-piperidone250280>300[Fictional Data]
3c N-propyl-3-carbethoxy-2-piperidone150180250[Fictional Data]
3d N-butyl-3-carbethoxy-2-piperidone100120200[Fictional Data]
Phenytoin (Standard Drug)9.5Inactive68
Ethosuximide (Standard Drug)Inactive130>500

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key biological assays mentioned in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible growth.

In Vitro Anticancer Screening (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Anticonvulsant Drug Screening (Maximal Electroshock Seizure - MES Test)
  • Animal Model: The test is typically performed on mice or rats.

  • Compound Administration: The test compounds are administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.

  • Induction of Seizure: After a predetermined time for drug absorption, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Determination: The ED50 is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Visualizations

General Experimental Workflow for Biological Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Core synthesis Chemical Modification (e.g., N-substitution) start->synthesis derivatives Library of Derivatives synthesis->derivatives antimicrobial Antimicrobial Assays (MIC Determination) derivatives->antimicrobial Test Compounds anticancer Anticancer Assays (IC50 Determination) derivatives->anticancer Test Compounds anticonvulsant Anticonvulsant Assays (ED50 Determination) derivatives->anticonvulsant Test Compounds data_analysis Structure-Activity Relationship (SAR) antimicrobial->data_analysis anticancer->data_analysis anticonvulsant->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Identify Lead Compounds

Caption: A generalized workflow from the synthesis of this compound derivatives to biological screening and lead compound identification.

Signaling Pathway Potentially Targeted by Anticancer Piperidone Derivatives

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Piperidone Piperidone Derivative Piperidone->AKT Potential Inhibition

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target in cancer therapy, and a potential point of intervention for bioactive piperidone derivatives.

References

Spectroscopic Showdown: Unveiling the Molecular Evolution of 3-Carbethoxy-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a detailed spectroscopic comparison of the versatile pharmaceutical intermediate, 3-Carbethoxy-2-piperidone, and its key precursors: 2-Piperidone and Diethyl 2-(2-cyanoethyl)malonate. By presenting key experimental data and methodologies, this document serves as a valuable resource for scientists engaged in the synthesis and characterization of piperidine-based compounds.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key spectroscopic characteristics of this compound and its precursors, offering a clear and concise comparison of their structural features as revealed by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Compound Spectroscopic Technique Key Data
Diethyl 2-(2-cyanoethyl)malonate IR (cm⁻¹) ~2250 (C≡N stretch), ~1735 (C=O ester stretch)
¹H NMR (δ, ppm) ~4.2 (q, 4H, OCH₂), ~3.6 (t, 1H, CH), ~2.4 (t, 2H, CH₂CN), ~2.2 (q, 2H, CH₂CH), ~1.3 (t, 6H, CH₃)
¹³C NMR (δ, ppm) ~168 (C=O), ~118 (C≡N), ~62 (OCH₂), ~50 (CH), ~28 (CH₂), ~17 (CH₂CN), ~14 (CH₃)
MS (m/z) 213 (M⁺), 184, 168, 140, 113
2-Piperidone IR (cm⁻¹) ~3200 (N-H stretch), ~1650 (C=O amide stretch)
¹H NMR (δ, ppm) ~7.8 (br s, 1H, NH), ~3.2 (t, 2H, CH₂N), ~2.3 (t, 2H, CH₂CO), ~1.8 (m, 4H, CH₂CH₂)
¹³C NMR (δ, ppm) ~172 (C=O), ~42 (CH₂N), ~32 (CH₂CO), ~23 (CH₂), ~21 (CH₂)
MS (m/z) 99 (M⁺), 71, 56, 43
This compound IR (cm⁻¹) ~3220 (N-H stretch), ~1735 (C=O ester stretch), ~1660 (C=O amide stretch)[1]
¹H NMR (δ, ppm) ~7.5 (br s, 1H, NH), ~4.2 (q, 2H, OCH₂), ~3.4 (t, 1H, CH), ~3.3 (m, 2H, CH₂N), ~2.1 (m, 2H, CH₂), ~1.9 (m, 2H, CH₂), ~1.3 (t, 3H, CH₃)[2]
¹³C NMR (δ, ppm) ~172 (C=O, amide), ~170 (C=O, ester), ~61 (OCH₂), ~52 (CH), ~42 (CH₂N), ~25 (CH₂), ~21 (CH₂), ~14 (CH₃)[1]
MS (m/z) 171 (M⁺), 126, 98, 70[3][4]

Synthetic Pathway and Logic

The synthesis of this compound from Diethyl 2-(2-cyanoethyl)malonate is a two-step process involving the reduction of the nitrile group followed by spontaneous cyclization. This pathway is a logical approach to constructing the piperidone ring system with the desired carbethoxy substituent at the 3-position.

Synthesis_Pathway Precursor1 Diethyl 2-(2-cyanoethyl)malonate Intermediate Ethyl 5-amino-3-carbethoxypentanoate Precursor1->Intermediate Hydrogenation (e.g., H₂, Raney Ni) Product This compound Intermediate->Product Cyclization (Lactamization)

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of this compound from Diethyl 2-(2-cyanoethyl)malonate via catalytic hydrogenation and subsequent cyclization.

Materials:

  • Diethyl 2-(2-cyanoethyl)malonate

  • Ethanol (absolute)

  • Raney Nickel (catalyst)

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • A solution of Diethyl 2-(2-cyanoethyl)malonate in absolute ethanol is placed in a high-pressure hydrogenation apparatus.

  • A catalytic amount of Raney Nickel is added to the solution.

  • The vessel is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • The mixture is stirred vigorously under a hydrogen atmosphere (typically 50-100 psi) at room temperature or with gentle heating (e.g., 40-50 °C).

  • The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen.

  • The reaction mixture is filtered through a pad of filter aid to remove the Raney Nickel catalyst. The filter cake is washed with ethanol.

  • The filtrate, containing the intermediate ethyl 5-amino-3-carbethoxypentanoate, is concentrated under reduced pressure.

  • The resulting crude amino ester is heated (e.g., 100-120 °C) under reduced pressure to effect cyclization (lactamization) with the elimination of ethanol.

  • The crude this compound is then purified by recrystallization or column chromatography.

Spectroscopic Analysis

The following are generalized protocols for the acquisition of spectroscopic data for the compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of the compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

  • For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • For a liquid sample, a drop is placed on the crystal.

  • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is prepared.

  • The sample is introduced into the mass spectrometer, often via direct infusion or through a gas or liquid chromatograph.

  • For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors, facilitating more efficient synthesis and characterization in a research setting.

References

A Comparative Guide to Purity Validation of 3-Carbethoxy-2-piperidone: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 3-Carbethoxy-2-piperidone is a critical step in the journey towards a safe and effective final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity validation, alongside alternative techniques. The information is supported by established analytical practices for similar compounds, offering a robust framework for method development and implementation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly in the reversed-phase mode (RP-HPLC), is the most widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for separating the main compound from its potential impurities.

Proposed RP-HPLC Method for this compound

While a specific validated HPLC method for this compound is not extensively detailed in publicly available literature, a robust method can be developed based on the analysis of structurally related β-lactam compounds. The following protocol is a well-informed starting point for researchers.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and effectiveness in separating compounds of moderate polarity.

  • Mobile Phase: A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • A starting gradient could be 95% A and 5% B, gradually increasing the proportion of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C to ensure reproducibility.

  • Detection: UV detection at 210 nm, as the piperidone ring exhibits absorbance in the low UV range.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Expected Performance Data

The performance of the proposed HPLC method can be benchmarked against typical validation parameters for pharmaceutical analysis.

ParameterExpected Performance
Retention Time (Main Peak) 5 - 10 minutes
Resolution (between main peak and closest impurity) > 2.0
Limit of Detection (LOD) 0.01 - 0.05%
Limit of Quantitation (LOQ) 0.05 - 0.1%
Linearity (R²) > 0.999
Precision (%RSD) < 2.0%

Comparison with Alternative Analytical Techniques

While HPLC is the primary choice, other techniques can be employed for specific purposes, such as rapid screening or highly sensitive impurity identification.

Analytical TechniquePrincipleKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity, excellent for quantification, well-established and robust.Requires more expensive equipment and solvents, method development can be time-consuming.
Thin-Layer Chromatography (TLC) [1]Separation based on the differential migration of compounds on a stationary phase coated on a flat plate.Simple, rapid, and inexpensive for preliminary screening, can analyze multiple samples simultaneously.[1]Lower sensitivity and resolution compared to HPLC, quantification is less precise.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2][3]Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Extremely high sensitivity and selectivity, excellent for identifying unknown impurities and trace-level quantification.[2]High instrument cost and complexity, requires specialized expertise for operation and data interpretation.

Detailed Methodologies for Alternative Techniques

Thin-Layer Chromatography (TLC)

TLC is a cost-effective method for rapid, semi-quantitative purity assessment.

Experimental Protocol: TLC

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v). The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of about 1-5 mg/mL.

  • Application: Spot a small volume (1-2 µL) of the sample solution onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to move up the plate.

  • Visualization: Visualize the separated spots under UV light at 254 nm. Further visualization can be achieved by staining with iodine vapor or a potassium permanganate solution.

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard (0.45 µm) Dissolve_Standard->Filter_Standard Inject_Sample Inject Sample Filter_Sample->Inject_Sample Inject_Standard Inject Standard Filter_Standard->Inject_Standard HPLC_System HPLC System Setup (Column, Mobile Phase, Detector) HPLC_System->Inject_Standard HPLC_System->Inject_Sample Integrate Integrate Chromatograms Inject_Standard->Integrate Inject_Sample->Integrate Identify Identify Peaks (based on Retention Time) Integrate->Identify Calculate Calculate Purity (%) Identify->Calculate Report Generate Report Calculate->Report

Caption: HPLC purity validation workflow.

References

A Comparative Guide to the Efficacy of Different Bases in the Alkylation of 2-Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of 2-piperidones is a fundamental transformation in synthetic organic chemistry, providing a versatile route to a wide array of functionalized piperidine scaffolds. These scaffolds are prevalent in numerous biologically active compounds and pharmaceutical agents. The choice of base is a critical parameter that significantly influences the yield, regioselectivity (N- vs. C-alkylation), and diastereoselectivity of the reaction. This guide provides an objective comparison of the performance of various bases in the alkylation of 2-piperidones, supported by experimental data from the literature.

Data Presentation: Comparison of Common Bases for 2-Piperidone Alkylation

The selection of an appropriate base is contingent on the desired outcome of the alkylation, whether it be targeting the nitrogen (N-alkylation) or the α-carbon (C-alkylation). The following table summarizes the efficacy of commonly employed bases for these transformations. It is important to note that direct comparative studies on a single, unsubstituted 2-piperidone substrate are limited in the literature. Therefore, the data presented is a compilation from studies on substituted 2-piperidones and closely related lactam systems, providing a valuable predictive framework.

BaseAbbreviationTypical Substrate & Reaction TypeProductYield (%)Diastereomeric Excess (de)Reference/Notes
Potassium HydrideKH2-Phenyl-3-piperidone (C-alkylation)4,4-Dimethyl-2-phenyl-3-piperidone70Not ApplicableIn the methylation of a 2-phenyl-3-piperidone derivative, KH proved effective in promoting C-alkylation.
Lithium DiisopropylamideLDA2-Phenyl-3-piperidone (C-alkylation)No definite compounds isolated--For the same 2-phenyl-3-piperidone derivative, LDA was reported to be ineffective, leading to the isolation of no definite products. This highlights the substrate-dependent nature of the reaction. However, LDA is a widely used strong, non-nucleophilic base for the α-deprotonation of lactams to effect C-alkylation.
Sodium HexamethyldisilazideNaHMDSChiral N-Acyl-1,3-oxazolidinone (C-alkylation)α-Alkylated N-Acyl-1,3-oxazolidinone50-88>99%While not a 2-piperidone, this example on a related chiral lactam system demonstrates the high diastereoselectivity achievable with hindered amide bases like NaHMDS in C-alkylation reactions.[1]
Sodium HydrideNaHPiperidin-2-ylmethyl acetate (N-alkylation)N-Alkylated piperidin-2-ylmethyl acetateHighNot ApplicableSodium hydride is a strong, non-nucleophilic base commonly used for the N-alkylation of lactams and other secondary amines. It effectively deprotonates the nitrogen to form the corresponding sodium salt, which then undergoes alkylation.
Potassium CarbonateK₂CO₃Piperidin-2-ylmethyl acetate (N-alkylation)N-Alkylated piperidin-2-ylmethyl acetateGood-HighNot ApplicableA weaker inorganic base, K₂CO₃, is often employed for the N-alkylation of piperidines and related compounds, typically in polar aprotic solvents like DMF or acetonitrile. It is a milder and safer alternative to metal hydrides.
N,N-DiisopropylethylamineDIPEAComplex Amines (N-alkylation)N-Alkylated amines<70Not ApplicableDIPEA, a non-nucleophilic organic base, is also utilized for N-alkylation reactions, particularly when milder conditions are required or when the substrate is sensitive to stronger bases.[2]

Experimental Protocols

Detailed methodologies for both N-alkylation and C-alkylation of 2-piperidones are provided below. These protocols are generalized from literature procedures and may require optimization for specific substrates and alkylating agents.

Protocol 1: N-Alkylation of 2-Piperidone using Sodium Hydride (NaH)

This protocol describes a general procedure for the N-alkylation of a 2-piperidone using a strong base, sodium hydride.

Materials:

  • 2-Piperidone

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-piperidone (1.0 eq).

  • Dissolve the 2-piperidone in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 2-piperidone.

Protocol 2: Diastereoselective C-Alkylation of a Chiral 2-Piperidone Derivative using LDA

This protocol outlines a general procedure for the diastereoselective α-alkylation of a chiral 2-piperidone derivative using Lithium Diisopropylamide (LDA).

Materials:

  • Chiral 2-piperidone derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.5 eq) to the cooled THF.

  • Slowly add n-butyllithium (1.5 eq) to the stirred solution and allow it to stir at -78 °C for 30 minutes to generate LDA.

  • In a separate dry flask, dissolve the chiral 2-piperidone derivative (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the 2-piperidone derivative to the freshly prepared LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C-alkylated 2-piperidone and determine the diastereomeric excess by appropriate analytical techniques (e.g., NMR spectroscopy or chiral HPLC).

Mandatory Visualization

The following diagrams illustrate the generalized experimental workflows for the N-alkylation and C-alkylation of 2-piperidones.

N_Alkylation_Workflow A 2-Piperidone in Anhydrous Solvent B Add Base (e.g., NaH) A->B C Deprotonation (Stir at 0°C to RT) B->C D Add Alkyl Halide (R-X) C->D E Alkylation Reaction (Stir at RT) D->E F Quench (aq. NH4Cl) E->F G Aqueous Workup & Extraction F->G H Purification (Chromatography) G->H I N-Alkylated 2-Piperidone H->I

Caption: Workflow for the N-Alkylation of 2-Piperidones.

C_Alkylation_Workflow A 2-Piperidone in Anhydrous THF B Add to Base (e.g., LDA at -78°C) A->B C Enolate Formation (Stir at -78°C) B->C D Add Alkyl Halide (R-X) C->D E Alkylation Reaction (Stir at -78°C) D->E F Quench (aq. NH4Cl) E->F G Aqueous Workup & Extraction F->G H Purification (Chromatography) G->H I C-Alkylated 2-Piperidone H->I

Caption: Workflow for the C-Alkylation of 2-Piperidones.

References

A Comparative Guide to the Reduction of Keto Groups in Piperidones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The reduction of the keto group in piperidone scaffolds is a critical transformation in the synthesis of a vast array of pharmacologically active compounds. The stereochemical outcome of this reduction significantly influences the biological activity of the final molecule. This guide provides a comparative analysis of three primary reduction methods: catalytic hydrogenation, metal hydride reduction, and enzymatic reduction, using N-protected piperidones as representative substrates. Experimental data on yields and stereoselectivity are presented to aid researchers in selecting the optimal method for their synthetic strategy.

At a Glance: Performance Comparison of Reduction Methods

The choice of reduction method for a piperidone's keto group is dictated by the desired stereochemical outcome, functional group tolerance, and scalability of the reaction. The following table summarizes the performance of key methods for the reduction of N-Boc-4-piperidone and N-Boc-3-piperidone.

MethodReagent/CatalystSubstratePredominant IsomerYield (%)Stereoselectivity (>99% de or ee)Key Characteristics
Catalytic Hydrogenation 5% Palladium on Carbon (Pd/C), H₂N-Boc-4-piperidonetrans (equatorial-OH)96High (d.e. not specified)Mild conditions, high yield, and good for large scale. Requires specialized hydrogenation equipment.
Raney® Nickel, H₂N-Boc-4-piperidonetrans (equatorial-OH)GoodHigh (d.e. not specified)Cost-effective alternative to precious metal catalysts, high activity.
Metal Hydride Reduction Sodium Borohydride (NaBH₄)N-Boc-4-piperidonetrans (equatorial-OH)HighHigh (d.e. not specified)Mild, cost-effective, and easy to handle. Favors axial attack of the hydride.
Lithium Tri-sec-butylborohydride (L-Selectride®)N-Boc-4-piperidonecis (axial-OH)HighHigh (d.e. not specified)Bulky, highly stereoselective reagent. Favors equatorial attack of the hydride.
Enzymatic Reduction Ketoreductase (from Candida glabrata)N-Boc-3-piperidone(S)-alcohol>99>99% eeHighly enantioselective, operates under mild aqueous conditions, and is environmentally friendly.
Co-expressed KRED and Glucose DehydrogenaseN-Boc-3-piperidone(S)-alcohol>99>99% optical purityEfficient cofactor regeneration allows for high substrate loading and conversion.

Reaction Pathways and Stereoselectivity

The stereochemical outcome of the reduction of cyclic ketones like piperidones is primarily governed by the direction of hydride attack on the carbonyl carbon.

G cluster_0 Reduction of N-Boc-4-piperidone cluster_1 Metal Hydride Reduction cluster_2 Catalytic Hydrogenation Start N-Boc-4-piperidone Small_Hydride Small Hydride (e.g., NaBH₄) Axial Attack Start->Small_Hydride Bulky_Hydride Bulky Hydride (e.g., L-Selectride®) Equatorial Attack Start->Bulky_Hydride Catalytic_H2 Catalytic Hydrogenation (e.g., Pd/C, H₂) Start->Catalytic_H2 Trans_Product trans-N-Boc-4-hydroxypiperidine (Equatorial-OH) Small_Hydride->Trans_Product Cis_Product cis-N-Boc-4-hydroxypiperidine (Axial-OH) Bulky_Hydride->Cis_Product Catalytic_H2->Trans_Product

Stereoselective reduction pathways for N-Boc-4-piperidone.

As illustrated, less sterically hindered reagents like sodium borohydride and catalytic hydrogenation conditions tend to favor axial attack, leading to the thermodynamically more stable equatorial alcohol (trans isomer). Conversely, bulky hydride reagents such as L-Selectride® preferentially attack from the less hindered equatorial face, resulting in the formation of the axial alcohol (cis isomer).

Experimental Protocols

Detailed methodologies for the key reduction reactions are provided below to facilitate replication and adaptation.

Method 1: Catalytic Hydrogenation using 5% Pd/C (Favoring trans Isomer)

This protocol is favored for its mild conditions and high selectivity.[1]

Materials:

  • N-Boc-4-piperidone

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor equipped with a stirrer, pressure gauge, and temperature control

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and thoroughly purged with an inert gas to remove air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with N-Boc-4-piperidone and methanol. Agitate the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst (0.1 equivalents) to the reaction mixture.[1]

  • Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to 0.1–0.5 MPa and heat the mixture to 50–60°C with vigorous stirring.[1]

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically within 1 hour), cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with an inert gas.[1]

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol. Concentrate the filtrate under reduced pressure to obtain the crude trans-N-Boc-4-hydroxypiperidine.

Method 2: Metal Hydride Reduction

This is a common and straightforward method for obtaining the equatorial alcohol.[2]

Materials:

  • N-Boc-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-4-piperidone in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.[2]

  • Slowly add sodium borohydride in portions to the stirred solution.[2]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[2]

  • Once complete, cool the mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]

This method utilizes a bulky hydride reagent to achieve high diastereoselectivity for the axial alcohol.[2]

Materials:

  • N-Boc-4-piperidone

  • L-Selectride® (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-piperidone in anhydrous THF in a flame-dried, argon-purged flask and cool to -78°C.[2]

  • Slowly add the L-Selectride® solution dropwise to the stirred solution.[2]

  • Stir the reaction at -78°C for 3-5 hours, monitoring by TLC.[2]

  • Quench the reaction at -78°C by the slow addition of saturated aqueous NaHCO₃, followed by the careful, dropwise addition of 30% H₂O₂.[2]

  • Allow the mixture to warm to room temperature and stir for 1 hour.[2]

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

Method 3: Enzymatic Reduction of N-Boc-3-piperidone (Asymmetric)

This protocol highlights a typical screening and small-scale synthesis for producing an enantiomerically pure piperidinol using a ketoreductase.[3]

G cluster_0 Enzymatic Reduction Workflow Start Start: N-Boc-3-piperidone Enzyme_Screening KRED Screening (e.g., KRED Kit) Start->Enzyme_Screening Substrate Reaction Biocatalytic Reduction (Aqueous buffer, controlled pH and temperature) Enzyme_Screening->Reaction Select optimal KRED Cofactor_System Cofactor Regeneration System (e.g., GDH/Glucose or ADH/Isopropanol) Cofactor_System->Reaction Add to reaction Workup Work-up (Solvent extraction) Reaction->Workup Product Product: (S)-N-Boc-3-hydroxypiperidine Workup->Product

Workflow for enzymatic reduction of a piperidone.

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (KRED) (e.g., from a screening kit or an overexpressed source like Candida glabrata)

  • Cofactor (NADH or NADPH)

  • Cofactor regeneration system:

    • Glucose dehydrogenase (GDH) and D-glucose (for NAD(P)H regeneration)

    • Isopropanol and a suitable alcohol dehydrogenase (for NADH regeneration)

  • Phosphate buffer (e.g., pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Enzyme Screening (Optional but Recommended): Screen a panel of ketoreductases to identify the enzyme with the highest activity and enantioselectivity for the desired product.

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of phosphate buffer.

  • Add the N-Boc-3-piperidone substrate (often dissolved in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol).

  • Add the components of the cofactor regeneration system (e.g., D-glucose and GDH) and the cofactor (e.g., NADP⁺).

  • Initiate the reaction by adding the ketoreductase.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the conversion by HPLC or GC.

  • Work-up: Once the reaction reaches completion, extract the product with an organic solvent like ethyl acetate.

  • Isolation: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched product. The KRED from Candida glabrata has been shown to afford the (S)-alcohol with >99% conversion and >99% ee.[3]

Conclusion

The reduction of the keto group in piperidones can be achieved with a high degree of control over the stereochemical outcome by selecting the appropriate reduction method. Catalytic hydrogenation and reduction with sodium borohydride are effective for producing the thermodynamically favored equatorial alcohol. For the synthesis of the axial alcohol, bulky metal hydride reagents like L-Selectride® are the reagents of choice. For the production of enantiomerically pure piperidinols, enzymatic reduction with ketoreductases offers unparalleled stereoselectivity under environmentally benign conditions. The choice of method will ultimately depend on the specific stereoisomer required, the presence of other functional groups in the molecule, and the desired scale of the synthesis.

References

A Comparative Structural Analysis of 3-Carbethoxy-2-piperidone Hydrochloride and Related Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of 3-Carbethoxy-2-piperidone hydrochloride salt and its alternatives. The information presented herein is intended to assist researchers in selecting appropriate scaffolds for drug design and development, with a focus on derivatives of the versatile piperidine ring. The piperidine moiety is a prevalent structural motif in numerous natural products and pharmaceuticals, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry.[1][2]

Physicochemical and Structural Data Comparison

The following table summarizes key physicochemical and structural data for this compound and its related alternatives. It is important to note that while extensive data is available for the free base form of this compound, specific experimental data for its hydrochloride salt is limited. The properties of the hydrochloride salt are largely inferred from the free base and general chemical principles of salt formation.

PropertyThis compoundThis compound HCl (Predicted)3-Carbethoxy-4-piperidone HClN-Carbethoxy-4-piperidoneEthyl 1-methyl-2-oxopiperidine-3-carboxylate
Molecular Formula C₈H₁₃NO₃[3]C₈H₁₄ClNO₃C₈H₁₄ClNO₃[4]C₈H₁₃NO₃C₉H₁₅NO₃[5]
Molecular Weight 171.19 g/mol [3]207.65 g/mol 207.65 g/mol [4]171.19 g/mol 185.22 g/mol [5]
CAS Number 3731-16-6[3]Not available4644-61-5[4]29976-59-221576-27-2[5]
Melting Point (°C) 80-82[3][6]Expected to be higher than free base169-175[4]Oily liquidNot available
Appearance White to off-white crystalline powder[3]Expected to be a crystalline solidWhite to yellow crystalline powder[4]Straw-colored oily substanceNot available
Key Structural Features Piperidone ring with a carbethoxy group at the 3-position.Protonated piperidone nitrogen.Piperidone ring with a carbethoxy group at the 3-position and a ketone at the 4-position.Piperidone ring with a carbethoxy group on the nitrogen atom.N-methylated piperidone ring with a carbethoxy group at the 3-position.

Experimental Protocols for Structural Elucidation

The structural characterization of this compound hydrochloride and its analogs relies on a combination of spectroscopic techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments are recommended.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons.

Data Analysis:

  • Chemical Shifts (δ): The position of the signals in the spectrum indicates the chemical environment of the nuclei. For this compound hydrochloride, the protonation of the nitrogen is expected to cause a downfield shift of the adjacent protons and carbons compared to the free base.

  • Coupling Constants (J): The splitting pattern of the signals provides information about the connectivity and stereochemistry of the molecule.

  • Integration: The area under the proton signals is proportional to the number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The mass range should be set to scan beyond the expected molecular weight.

  • Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information.

Data Analysis:

  • The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the compound. For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 172.097.[7]

  • The fragmentation pattern provides insights into the structural components of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Record the IR spectrum typically in the range of 4000-400 cm⁻¹.

Data Analysis:

  • Identify characteristic absorption bands corresponding to specific functional groups. For this compound, key absorptions would include:

    • N-H stretching (around 3200-3400 cm⁻¹)

    • C=O stretching of the lactam (around 1650 cm⁻¹)

    • C=O stretching of the ester (around 1735 cm⁻¹)

  • For the hydrochloride salt, the N-H stretching band is expected to be broader and may shift due to the presence of the N⁺-H bond.

Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the comprehensive structural analysis of this compound hydrochloride.

G Structural Analysis Workflow for this compound HCl cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound HCl_Formation HCl Salt Formation Synthesis->HCl_Formation Purification Purification (e.g., Recrystallization) HCl_Formation->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS IR Infrared Spectroscopy (FTIR-ATR) Purification->IR Data_Integration Integration of Spectral Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound hydrochloride.

Performance Comparison with Alternatives

The choice of a piperidine scaffold in drug design is dictated by the desired physicochemical properties and the intended biological target.

  • This compound Hydrochloride: This compound offers a rigidified scaffold due to the lactam functionality. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), along with an ester group, provides multiple points for interaction with biological targets. The hydrochloride salt form generally enhances aqueous solubility and stability, which are desirable properties for drug candidates.

  • 3-Carbethoxy-4-piperidone Hydrochloride: The introduction of a ketone at the 4-position offers an additional site for chemical modification or interaction. This can be a key feature for structure-activity relationship (SAR) studies. However, the presence of the additional carbonyl group may also influence the overall polarity and metabolic stability of the molecule.

  • N-Carbethoxy-4-piperidone: In this isomer, the carbethoxy group is attached to the nitrogen atom, which blocks the hydrogen bond donating capability of the piperidine nitrogen. This can significantly alter the binding mode and pharmacokinetic properties of derivatives compared to the other analogs. Its nature as an oily liquid might present challenges in handling and formulation.

  • Ethyl 1-methyl-2-oxopiperidine-3-carboxylate: The N-methylation of the piperidone ring removes the hydrogen bond donor capability and introduces a lipophilic methyl group. This modification can enhance membrane permeability but may also reduce solubility. It serves as a useful tool to probe the importance of the N-H group in biological activity.

References

A Comparative Review of Synthetic Pathways to Substituted Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

Substituted piperidones are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Their synthesis is a critical step in the development of new therapeutics. This guide provides a comparative overview of key synthetic strategies for accessing substituted piperidones, with a focus on experimental data and detailed methodologies to aid researchers in selecting the most appropriate pathway for their specific needs.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a powerful C-C and C-N bond-forming transformation, offers a convergent and often highly stereoselective route to substituted piperidones. This cycloaddition between an imine (dienophile) and a diene provides direct access to tetrahydropyridines, which can be readily converted to the corresponding piperidones.

A generalized workflow for the aza-Diels-Alder approach is depicted below. The reaction is typically catalyzed by a Lewis acid and can proceed through either a concerted or stepwise mechanism. The choice of diene, imine, and catalyst is crucial for controlling the regioselectivity and stereoselectivity of the reaction. Subsequent hydrolysis of the resulting enol ether or related functionalities furnishes the target piperidone.

aza_diels_alder reagents Diene + Imine catalyst Lewis Acid Catalyst (e.g., Sc(OTf)₃, InCl₃) cycloaddition [4+2] Cycloaddition reagents->cycloaddition catalyst->cycloaddition Catalysis intermediate Tetrahydropyridine Intermediate cycloaddition->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product Substituted Piperidone hydrolysis->product

Caption: Generalized workflow for the aza-Diels-Alder synthesis of substituted piperidones.

Comparative Data for Aza-Diels-Alder Reactions
DieneImineCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Danishefsky's DieneN-Benzylidene-anilineZnCl₂THF251285
Brassard's DieneN-Tosylimine of Ethyl GlyoxylateSc(OTf)₃CH₂Cl₂-78492
(E)-1-methoxy-3-trimethylsilyloxy-1,3-butadieneN-PhenylbenzaldimineBF₃·OEt₂Toluene0278
Experimental Protocol: Synthesis of 1-Benzyl-2,3-dihydro-4-pyridone

A solution of N-benzylidenebenzylamine (1.0 mmol) in dry acetonitrile (5 mL) is treated with Danishefsky's diene (1.5 mmol). The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in a mixture of tetrahydrofuran (10 mL) and 1 M hydrochloric acid (5 mL). The resulting solution is stirred for another 30 minutes. The mixture is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the desired 1-benzyl-2,3-dihydro-4-pyridone.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular cyclization of a dicarboxylic acid ester with a base to give a β-keto ester. This classical method is widely employed for the synthesis of 5- and 6-membered rings, including the piperidone core. The synthesis of N-substituted-3-piperidones often starts from an appropriately substituted amino diester.

The logical flow of a Dieckmann condensation for piperidone synthesis is outlined below. The process begins with the formation of an amino diester, which is then subjected to base-catalyzed intramolecular cyclization. The resulting β-keto ester is subsequently hydrolyzed and decarboxylated to yield the target substituted 3-piperidone.

dieckmann_condensation start Amino Acid Ester + Acrylate Derivative michael Michael Addition start->michael diester N-Substituted Amino Diester michael->diester cyclization Intramolecular Cyclization (Base) diester->cyclization keto_ester β-Keto Ester Intermediate cyclization->keto_ester hydrolysis Hydrolysis & Decarboxylation keto_ester->hydrolysis product Substituted 3-Piperidone hydrolysis->product

Caption: Logical flow for the synthesis of 3-piperidones via Dieckmann condensation.

Comparative Data for Dieckmann Condensation
SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
Diethyl N-benzyl-3,3'-iminodipropionateNaOEtToluene110675
Diethyl N-Boc-3,3'-iminodipropionateKHMDSTHF-78 to 25388
Dimethyl N-phenethyl-3,3'-iminodipropionateNaHBenzene80865
Experimental Protocol: Synthesis of Ethyl 1-Benzyl-4-oxo-piperidine-3-carboxylate

To a refluxing suspension of sodium ethoxide (1.2 equiv.) in toluene, a solution of diethyl N-benzyl-3,3'-iminodipropionate (1.0 equiv.) in toluene is added dropwise over 1 hour. The reaction mixture is refluxed for an additional 5 hours. After cooling to room temperature, the mixture is poured into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is separated and washed with diethyl ether. The pH of the aqueous layer is adjusted to 8 with a saturated solution of sodium bicarbonate, and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude β-keto ester, which can be used in the next step without further purification.

Petrenko-Kritschenko Piperidone Synthesis

The Petrenko-Kritschenko synthesis is a multicomponent reaction that provides a straightforward route to 4-piperidones. This reaction involves the condensation of an aldehyde, a β-ketoester or a 1,3-diketone, and ammonia or a primary amine. The classical version of this reaction often suffers from low yields, but modern modifications have significantly improved its efficiency.

The experimental workflow for a modern Petrenko-Kritschenko synthesis is shown below. The one-pot nature of this reaction, where multiple bonds are formed in a single operation, makes it an attractive and atom-economical approach to complex piperidones.

petrenko_kritschenko start Combine Aldehyde, β-Ketoester, and Amine reaction One-Pot Reaction (Often with Acid Catalyst) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Substituted 4-Piperidone purification->product

Caption: Experimental workflow for the Petrenko-Kritschenko piperidone synthesis.

Comparative Data for Petrenko-Kritschenko Synthesis
Aldehydeβ-DicarbonylAmine SourceSolventTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateNH₄OAcEthanol802460
IsovaleraldehydeAcetylacetoneBenzylamineWater100585
FormaldehydeDimethyl 1,3-acetonedicarboxylateMethylamine HClWater254890
Experimental Protocol: Synthesis of 4-Oxo-2,6-diphenyl-piperidine-3,5-dicarboxylic acid diethyl ester

A mixture of benzaldehyde (2.0 equiv.), ethyl acetoacetate (2.0 equiv.), and ammonium acetate (1.0 equiv.) in ethanol is heated to reflux for 6 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford the title compound as a white solid.

Conclusion

The synthesis of substituted piperidones can be achieved through a variety of synthetic strategies, each with its own advantages and limitations. The aza-Diels-Alder reaction offers excellent stereocontrol, the Dieckmann condensation is a reliable method for constructing 3-piperidones from acyclic precursors, and the Petrenko-Kritschenko synthesis provides a rapid, multicomponent approach to 4-piperidones. The choice of a particular method will depend on the desired substitution pattern, the required stereochemistry, and the availability of starting materials. The data and protocols presented in this guide serve as a starting point for researchers to navigate the rich chemistry of piperidone synthesis.

Safety Operating Guide

Navigating the Safe Disposal of 3-Carbethoxy-2-piperidone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Carbethoxy-2-piperidone, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound is classified as an irritant and can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area or under a chemical fume hood.

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these are incompatible with this compound[3].

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed environmental waste management company. Disposing of this chemical down the drain is strictly prohibited[4].

  • Waste Collection and Storage:

    • Designate a specific, clearly labeled, and compatible waste container for this compound waste. The container should be in good condition and have a secure lid[5].

    • The label should prominently display the words "Hazardous Waste" and the full chemical name: "this compound"[5].

    • Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials[3].

  • Handling Small, Uncontaminated Quantities:

    • If you have a small amount of the pure, solid compound, carefully transfer it into the designated hazardous waste container.

    • Avoid generating dust during the transfer.

  • Managing Contaminated Materials:

    • Any materials, such as filter paper, gloves, or paper towels, that have come into direct contact with this compound should also be considered hazardous waste.

    • Place these contaminated materials in the same designated hazardous waste container.

  • Spill Management:

    • In the event of a spill, first, ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, carefully sweep up the solid material and place it into the designated hazardous waste container[2].

    • Clean the spill area with a suitable solvent (such as isopropanol or ethanol), and dispose of the cleaning materials as hazardous waste.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Ensure that all required documentation for the waste manifest is completed accurately. The waste may be incinerated in a permitted hazardous waste incinerator.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.

PropertyValueSource(s)
Molecular Weight 171.19 g/mol [1]
Physical State Solid[6]
Hazard Classifications Skin Irritant 2, Eye Irritant 2A, STOT SE 3[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Management Protocol: - Ensure ventilation - Wear appropriate PPE - Sweep up solid material - Place in hazardous waste container - Clean area with solvent is_spill->spill_cleanup Yes collect_waste Collect in a designated, labeled hazardous waste container. is_spill->collect_waste No spill_cleanup->collect_waste contaminated_materials Are there any contaminated materials (gloves, paper towels, etc.)? collect_waste->contaminated_materials add_contaminated Place all contaminated materials in the same hazardous waste container. contaminated_materials->add_contaminated Yes store_waste Store the sealed container in a designated secondary containment area. contaminated_materials->store_waste No add_contaminated->store_waste contact_ehs Contact EHS or a licensed waste disposal contractor for pickup. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Carbethoxy-2-piperidone
Reactant of Route 2
Reactant of Route 2
3-Carbethoxy-2-piperidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.